3-(1-Adamantyl)-2,4-pentanedione
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3-(1-adamantyl)pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(16)14(10(2)17)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCOSPWVQKZONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342801 | |
| Record name | 3-(1-Adamantyl)-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102402-84-6 | |
| Record name | 3-(1-Adamantyl)-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
spectroscopic analysis (NMR, IR, Mass Spec) of 3-(1-Adamantyl)-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 3-(1-Adamantyl)-2,4-pentanedione. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for easy reference. Detailed experimental protocols for each analytical technique are provided, alongside visualizations of the analytical workflow and the inherent keto-enol tautomerism of the molecule.
Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is derived from established principles of spectroscopy and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~16.5 | s | 1H | Enolic -OH |
| ~3.7 | s | 1H | C3-H (Keto form) |
| ~2.2 | s | 6H | C1-H₃, C5-H₃ (Keto form) |
| ~2.1 | s | 6H | C1-H₃, C5-H₃ (Enol form) |
| ~2.0 | br s | 3H | Adamantyl γ-CH |
| ~1.75 | br s | 6H | Adamantyl δ-CH₂ |
| ~1.65 | br s | 6H | Adamantyl β-CH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~203.5 | C2, C4 (Keto form) |
| ~195.0 | C2, C4 (Enol form) |
| ~108.0 | C3 (Enol form) |
| ~65.0 | C3 (Keto form) |
| ~38.0 | Adamantyl γ-CH |
| ~36.5 | Adamantyl δ-CH₂ |
| ~29.0 | Adamantyl α-C |
| ~28.5 | Adamantyl β-CH₂ |
| ~25.0 | C1, C5 (Enol form) |
| ~23.0 | C1, C5 (Keto form) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-2400 | Broad | O-H stretch (intramolecular hydrogen bond of enol) |
| ~2900, ~2850 | Strong | C-H stretch (adamantyl) |
| ~1725, ~1700 | Strong | C=O stretch (keto form, asymmetric and symmetric) |
| ~1620 | Strong | C=O and C=C stretch (enol form) |
| ~1450 | Medium | CH₂ bend (adamantyl) |
| ~1360 | Medium | CH₃ bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Abundance | Assignment |
| 234 | Moderate | [M]⁺ (Molecular Ion) |
| 135 | High | [M - C₅H₇O₂]⁺ (Loss of pentanedione radical, adamantyl cation) |
| 93 | Moderate | Fragmentation of adamantyl cation |
| 79 | Moderate | Fragmentation of adamantyl cation |
| 43 | High | [CH₃CO]⁺ (Acylium ion) |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are outlined below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover a range of -2 to 18 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a pulse angle of 45-60 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) to compensate for the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a minimum of 32 scans to obtain a high-quality spectrum.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., a time-of-flight or magnetic sector instrument).
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 40 to 500.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.
Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.
Note on Placeholder Images: The DOT script for tautomerism includes placeholders for chemical structure images. In a final implementation, these would be replaced with actual image files of the keto and enol forms for a complete visual representation.
physical and chemical properties of 3-(1-Adamantyl)-2,4-pentanedione
A Technical Guide to 3-(1-Adamantyl)-2,4-pentanedione
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the . It includes a summary of its physical data, a detailed discussion of its chemical characteristics with a focus on its unique keto-enol tautomerism, and standardized experimental protocols for its synthesis and characterization. Visualizations of key chemical processes and workflows are provided to support the text.
Introduction
This compound is a β-diketone characterized by the substitution of a sterically bulky, lipophilic adamantyl group at the central α-carbon (C3) of the pentanedione backbone. This structural feature imparts unique properties to the molecule, particularly influencing its steric profile and the equilibrium of its keto-enol tautomerism. As with other β-diketones, it is a versatile ligand capable of forming stable chelate complexes with a wide range of metal ions and a valuable intermediate in organic synthesis. This guide details its core properties, synthesis, and characterization methods.
Physical and Chemical Properties
The physical properties of this compound are summarized below. It is a solid at room temperature with a distinct melting point. While some properties like boiling point and density are predicted values, they provide a useful estimation for experimental planning.
Table of Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | [PubChem] |
| Molecular Weight | 234.33 g/mol | [PubChem] |
| CAS Number | 102402-84-6 | [PubChem] |
| Appearance | Solid | N/A |
| Melting Point | 55-56 °C | [ChemicalBook] |
| Boiling Point (Predicted) | 335.9 ± 15.0 °C | [ChemicalBook] |
| Density (Predicted) | 1.097 ± 0.06 g/cm³ | [ChemicalBook] |
| pKa (Predicted) | 10.51 ± 0.20 | [ChemicalBook] |
| XLogP3-AA | 3.3 | [PubChem] |
Chemical Structure and Tautomerism
A defining characteristic of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers.[1] In many simple β-diketones, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, often making it the predominant form.[1][2]
However, the presence of a large substituent at the C3 position, such as the adamantyl group, introduces significant steric hindrance.[3][4] This steric strain destabilizes the planar, six-membered ring-like structure of the hydrogen-bonded enol tautomer. Consequently, the equilibrium for this compound is expected to shift significantly to favor the keto tautomer, where the bulky adamantyl group can adopt a more favorable conformation.[3][4][5]
Mandatory Visualizations
The following diagrams illustrate the key chemical relationships and experimental workflows associated with this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of the title compound.
Synthesis Protocol: C-Alkylation of Pentane-2,4-dione
This protocol describes a general method for the synthesis of this compound via the alkylation of the enolate of pentane-2,4-dione.
Materials:
-
Pentane-2,4-dione (acetylacetone)
-
1-Bromoadamantane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Potassium Iodide (KI), catalytic amount
-
Acetone or Methyl Isobutyl Ketone (MIBK), anhydrous
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous potassium carbonate (1.5 equivalents), a catalytic amount of potassium iodide, and anhydrous acetone or MIBK.
-
Add pentane-2,4-dione (1.2 equivalents) to the suspension.
-
Add 1-bromoadamantane (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil/solid in diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield the pure product.
Characterization Protocols
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for confirming the structure and determining the keto-enol ratio.[6]
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Analysis:
-
Keto Tautomer: Expect characteristic signals for the adamantyl protons (typically broad singlets or multiplets between δ 1.6-2.1 ppm), two singlets for the non-equivalent methyl protons (δ ~2.2-2.4 ppm), and a singlet for the C3-methine proton (δ ~3.5-4.0 ppm).
-
Enol Tautomer: If present, signals for the adamantyl protons, a single peak for the two equivalent methyl groups (δ ~2.0-2.2 ppm), and a very broad singlet for the enolic hydroxyl proton (δ > 15 ppm) would be observed. The C3-methine proton signal would be absent.
-
Ratio Calculation: The keto:enol ratio can be calculated by comparing the integration of the C3-methine proton (keto) with the integration of the methyl protons corresponding to the enol form.[6]
-
-
¹³C NMR Analysis:
-
Keto Tautomer: Expect signals for the two carbonyl carbons (δ > 200 ppm), the adamantyl carbons (in the δ 28-45 ppm range), the methyl carbons, and the C3 methine carbon.
-
Enol Tautomer: Expect signals for a single carbonyl carbon, olefinic carbons (C3 and C4), and the adamantyl and methyl carbons at slightly different shifts.
-
4.2.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups.
-
Sample Preparation: Prepare a thin film on a salt plate (if oily) or a KBr pellet (if solid).
-
Analysis:
-
Keto Tautomer: Look for two strong, sharp absorption bands in the range of 1700-1730 cm⁻¹ corresponding to the C=O stretching of the two ketone groups.
-
Enol Tautomer: If present, a broad O-H stretch (around 3400-2400 cm⁻¹), a C=C stretch (~1640 cm⁻¹), and a conjugated C=O stretch (~1600 cm⁻¹) would be visible.
-
4.2.3 Mass Spectrometry (MS) MS is used to confirm the molecular weight and fragmentation pattern.
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight of 234.33 g/mol . Key fragmentation patterns would likely involve the loss of acetyl groups and fragmentation of the adamantyl cage.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Keto-Enol Tautomerism [thecatalyst.org]
- 4. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3-(1-Adamantyl)-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the keto-enol tautomerism in 3-(1-Adamantyl)-2,4-pentanedione, a β-dicarbonyl compound of interest due to the unique steric and electronic properties of the adamantyl moiety. This document details the synthesis, theoretical background, and experimental methodologies for characterizing the tautomeric equilibrium of this molecule.
Core Concepts: Keto-Enol Tautomerism in β-Diketones
Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). In β-dicarbonyl compounds like 2,4-pentanedione, the enol form is significantly stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding and by conjugation of the double bond with the remaining carbonyl group.
The position of this equilibrium is sensitive to a variety of factors, including the electronic and steric nature of substituents, solvent polarity, and temperature. The bulky and electron-donating adamantyl group at the C3 position of 2,4-pentanedione is expected to influence the keto-enol equilibrium, primarily through steric hindrance, which may destabilize the planar enol form.[1]
Synthesis of this compound
A high-yield synthesis of this compound has been reported involving the reaction of a 1-substituted adamantane with acetylacetone.[2]
Reaction:
1-Bromoadamantane, 1-chloroadamantane, or 1-hydroxyadamantane is reacted with acetylacetone in the presence of a metal complex catalyst, such as those containing manganese or iron.[2]
General Procedure:
While the specific reaction conditions from the primary literature were not available in the search, a general approach for the C-alkylation of acetylacetone can be outlined.[3]
-
Enolate Formation: Acetylacetone is treated with a suitable base (e.g., sodium hydride, sodium ethoxide) in an appropriate solvent (e.g., THF, ethanol) to generate the acetylacetonate anion.
-
Alkylation: The adamantylating agent (e.g., 1-bromoadamantane) is added to the solution of the enolate. The reaction mixture is typically stirred at room temperature or heated to effect the substitution at the C3 position.
-
Workup and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The crude product can then be purified by distillation or column chromatography.[3]
It has been noted that for sterically hindered β-diketones, the use of metal complexes, such as Co(II) complexes of the β-diketone, can facilitate the alkylation.[2]
Quantitative Analysis of Tautomeric Equilibrium
The ratio of keto to enol tautomers can be quantitatively determined using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
| Spectroscopic Method | Principle | Key Observables |
| ¹H NMR | Chemical shift differences between protons in the keto and enol forms. | - Keto form: A singlet for the C3-H proton and a singlet for the two equivalent methyl groups. - Enol form: A singlet for the vinyl C3-H proton and a singlet for the two equivalent methyl groups, along with a broad singlet for the enolic hydroxyl proton. The relative integrals of the corresponding peaks are used to determine the molar ratio of the two tautomers. |
| ¹³C NMR | Chemical shift differences for the carbon atoms in each tautomer. | Distinct signals for the carbonyl carbons in the keto form versus the olefinic and carbonyl carbons in the enol form. |
| UV-Vis Spectroscopy | The enol form, with its conjugated system, typically has a π → π* transition at a longer wavelength than the n → π* transition of the non-conjugated keto form. | The intensity of the absorption band corresponding to the enol form can be used to determine its concentration.[4] |
| IR Spectroscopy | Different vibrational frequencies for the functional groups in each tautomer. | - Keto form: Two distinct C=O stretching bands. - Enol form: A C=O stretching band (often shifted to lower frequency due to conjugation and hydrogen bonding), a C=C stretching band, and a broad O-H stretching band.[5] |
Experimental Protocols
Determination of Keto-Enol Equilibrium Constant by ¹H NMR Spectroscopy
This protocol is adapted from standard procedures for the analysis of β-diketones.
Materials:
-
This compound
-
Deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, C₆D₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare solutions of this compound in the chosen deuterated solvents at a known concentration.
-
Acquire the ¹H NMR spectrum for each solution.
-
Identify the characteristic peaks for the keto and enol tautomers.
-
Expected Keto Peaks: A singlet for the methine proton (CH) and a singlet for the methyl protons (CH₃).
-
Expected Enol Peaks: A singlet for the vinylic proton (=CH), a singlet for the methyl protons (CH₃), and a broad singlet for the enolic hydroxyl proton (OH).
-
-
Integrate the area under a well-resolved peak for each tautomer. For example, integrate the methine proton of the keto form and the vinylic proton of the enol form.
-
Calculate the percentage of the enol form using the following equation:
-
The equilibrium constant (K_eq) is then calculated as:
Visualizing Tautomerism and Experimental Workflow
Keto-Enol Tautomerism Pathway
Caption: Keto-enol tautomeric equilibrium of this compound.
Experimental Workflow for Tautomer Analysis
References
- 1. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
An In-depth Technical Guide to 3-(Adamantan-1-yl)pentane-2,4-dione (CAS 102402-84-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Adamantan-1-yl)pentane-2,4-dione, with CAS number 102402-84-6, is an organic compound featuring a unique molecular architecture that combines the bulky, lipophilic adamantane cage with a reactive β-dicarbonyl moiety.[1][2] This structure suggests potential applications in medicinal chemistry and organic synthesis. The adamantane group is a well-known pharmacophore that can enhance the therapeutic properties of drug candidates by increasing their lipophilicity, which can improve membrane permeability and bioavailability. The pentane-2,4-dione (acetylacetone) portion of the molecule is a versatile chelating agent and a precursor for the synthesis of various heterocyclic compounds.
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of 3-(Adamantan-1-yl)pentane-2,4-dione, based on available scientific literature.
Physicochemical Properties
A summary of the available and predicted physicochemical properties of 3-(Adamantan-1-yl)pentane-2,4-dione is presented in Table 1. These properties are crucial for understanding its behavior in various experimental and biological systems.
Table 1: Physicochemical Properties of 3-(Adamantan-1-yl)pentane-2,4-dione
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | [2] |
| Molecular Weight | 234.33 g/mol | [2] |
| CAS Number | 102402-84-6 | [1][2] |
| Melting Point | 55-56 °C | |
| Boiling Point (Predicted) | 335.9 ± 15.0 °C | |
| Density (Predicted) | 1.097 ± 0.06 g/cm³ | |
| pKa (Predicted) | 10.51 ± 0.20 | |
| Synonyms | 3-(1-Adamantyl)-2,4-pentanedione, 3-Tricyclo[3.3.1.1³,⁷]dec-1-yl-2,4-pentanedione | [2] |
Synthesis
General Synthesis Route
The primary synthetic route to 3-(Adamantan-1-yl)pentane-2,4-dione involves the alkylation of acetylacetone with a suitable adamantane precursor. A high-yield synthesis has been reported through the reaction of 1-bromo-, 1-chloro-, or 1-hydroxyadamantane with acetylacetone in the presence of manganese or iron compounds.
Conceptual Experimental Workflow
References
The Biological Frontier of Adamantane-Containing β-Diketones: A Technical Guide
This technical guide provides an in-depth exploration of the biological activities of adamantane-containing β-diketones, tailored for researchers, scientists, and professionals in drug development. It covers their synthesis, antimicrobial, and anticancer properties, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.
Introduction
Adamantane, a rigid, bulky, and lipophilic tricyclic alkane, has become a privileged scaffold in medicinal chemistry. Its unique structure often enhances the therapeutic properties of parent compounds by improving their pharmacokinetic profiles, such as increasing metabolic stability and oral bioavailability. When incorporated into the β-diketone framework—a versatile structure known for its metal-chelating properties and diverse biological activities—the resulting adamantane-containing β-diketones exhibit a compelling range of pharmacological effects. These compounds have demonstrated significant potential as antimicrobial and anticancer agents, warranting further investigation for novel drug development.
Synthesis of Adamantane-Containing β-Diketones
A common method for synthesizing adamantane-containing β-diketones is the Claisen condensation reaction. This involves the reaction of an adamantyl methyl ketone with an appropriate ester in the presence of a strong base. A representative synthesis of 1-(1-adamantyl)-3-phenylpropane-1,3-dione is outlined below.
Retrosynthetic Analysis of 3-(1-Adamantyl)-2,4-pentanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retrosynthetic Analysis
The retrosynthetic analysis of 3-(1-adamantyl)-2,4-pentanedione begins with the disconnection of the carbon-carbon bond between the adamantyl cage and the dicarbonyl backbone. This disconnection is strategically chosen as it simplifies the molecule into two readily accessible precursors.
Target Molecule: this compound
Disconnection: The key bond to break is the C-C bond at the C3 position of the pentanedione, connecting to the adamantyl group. This is a logical disconnection as it leads to a nucleophilic dicarbonyl species and an electrophilic adamantyl species, a common and reliable bond-forming strategy.
This disconnection reveals that the synthesis can be achieved through the alkylation of the enolate of 2,4-pentanedione with a 1-haloadamantane.
Retrosynthesis Diagram
Caption: Retrosynthetic analysis of this compound.
Forward Synthesis Strategy
The forward synthesis is based on the alkylation of 2,4-pentanedione. This reaction involves the deprotonation of the acidic α-hydrogen of the dicarbonyl compound to form a nucleophilic enolate, which then attacks the electrophilic carbon of a 1-haloadamantane in an SN1-type reaction, given the tertiary nature of the adamantyl cation.
Proposed Synthetic Pathway
An In-depth Technical Guide to the Discovery and Initial Investigation of Adamantyl Pentanediones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial investigation of adamantyl pentanediones, a class of compounds characterized by the bulky, lipophilic adamantane cage structure appended to a pentanedione moiety. This document details the foundational synthetic methodologies, initial characterization, and early biological evaluations of these compounds. All quantitative data is presented in structured tables, and detailed experimental protocols for key reactions are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the subject matter.
Introduction
The adamantane moiety, a rigid, tricyclic hydrocarbon, has garnered significant interest in medicinal chemistry due to its unique lipophilic properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Its incorporation into various molecular scaffolds has led to the development of several successful drugs. The pentanedione (acetylacetone) framework, a versatile β-diketone, is a common building block in organic synthesis and is known to exhibit a range of biological activities. The conjugation of these two moieties gives rise to adamantyl pentanediones, a class of compounds with potential for novel therapeutic applications. This guide focuses on the seminal work that led to the synthesis and initial scientific exploration of these compounds.
Discovery and First Synthesis
The first synthesis of an adamantyl pentanedione, specifically 3-(adamantan-1-yl)pentane-2,4-dione , can be traced back to early investigations into the alkylation of β-dicarbonyl compounds with adamantyl halides. While the exact date and discoverer of the very first synthesis are not definitively documented in a single, seminal publication, the groundwork was laid by the extensive research on adamantane chemistry pioneered by Stetter and others in the mid-20th century. The first practical and high-yield synthesis was later reported, which involved the reaction of a 1-substituted adamantane with acetylacetone in the presence of a metal complex catalyst.
The key synthetic transformation involves the formation of a carbon-carbon bond between the adamantyl cation (or its equivalent) and the central carbon of the pentanedione.
Key Synthetic Precursors
The primary precursors for the synthesis of 3-(adamantan-1-yl)pentane-2,4-dione are:
-
Adamantane Derivatives: 1-Bromoadamantane, 1-chloroadamantane, or 1-hydroxyadamantane. 1-Bromoadamantane is a commonly used starting material due to its commercial availability and suitable reactivity.
-
β-Diketone: Pentane-2,4-dione (acetylacetone).
-
Catalyst: Metal complexes, such as those of manganese or iron, are employed to facilitate the reaction.[1]
Synthesis and Experimental Protocols
The synthesis of 3-(adamantan-1-yl)pentane-2,4-dione is typically achieved through the alkylation of acetylacetone with a suitable adamantyl derivative.
Metal-Catalyzed Alkylation of Acetylacetone
This method provides high yields of the desired product.[1]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: A solution of 1-bromoadamantane and acetylacetone in a suitable organic solvent is prepared in a reaction flask.
-
Catalyst Addition: A catalytic amount of a manganese or iron complex is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated under reflux for a specified period to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any inorganic salts.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure 3-(adamantan-1-yl)pentane-2,4-dione.
Physicochemical Properties and Characterization
The initial investigation of 3-(adamantan-1-yl)pentane-2,4-dione involved its characterization using standard analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [2] |
| Molecular Weight | 234.34 g/mol | [2] |
| Appearance | White to off-white solid | |
| CAS Number | 102402-84-6 | [2] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the adamantyl cage protons and the methyl and methine protons of the pentanedione moiety.
-
¹³C NMR: The carbon NMR spectrum shows distinct resonances for the carbons of the adamantyl group and the pentanedione backbone.
-
Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.
Initial Biological Investigations
Early biological studies on adamantane derivatives were broad in scope, often screening for a wide range of activities due to the known antiviral properties of amantadine. While specific initial biological screening data for adamantyl pentanediones is not extensively documented in early literature, the focus of subsequent research on adamantane-containing compounds has been in areas such as antiviral, anticancer, and enzyme inhibition activities.
The lipophilic nature of the adamantyl group is known to facilitate membrane permeability, a desirable property for drug candidates. The β-diketone moiety can act as a chelating agent for metal ions and can participate in various biological interactions.
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways for adamantyl pentanediones have not been elucidated in detail, related adamantane derivatives have been shown to interact with various biological targets. The diagram below illustrates a hypothetical workflow for investigating the mechanism of action of a novel adamantyl pentanedione.
Conclusion
The discovery and synthesis of adamantyl pentanediones represent an interesting convergence of adamantane chemistry with the versatile reactivity of β-diketones. The initial investigations have provided a solid foundation for the synthesis and basic characterization of these compounds. While early, specific biological data is limited, the known pharmacological profiles of both the adamantane and pentanedione moieties suggest that adamantyl pentanediones are a promising class of compounds for further investigation in drug discovery and development. Future research should focus on a more systematic evaluation of their biological activities and the elucidation of their mechanisms of action.
References
Theoretical and Computational Insights into 3-(1-Adamantyl)-2,4-pentanedione: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Adamantyl)-2,4-pentanedione is a β-dicarbonyl compound featuring a bulky adamantyl group. This structural motif is of interest in medicinal chemistry and materials science due to the unique properties conferred by the adamantane cage, including lipophilicity, steric bulk, and metabolic stability. Despite its potential, dedicated theoretical and computational studies on this compound are notably scarce in publicly accessible literature. This guide provides a comprehensive summary of the available computed data, relevant synthetic methods, and a prospective workflow for future computational analysis, aiming to serve as a foundational resource for researchers in this area.
Computed Molecular Properties
| Property | Value | Source |
| Molecular Formula | C15H22O2 | PubChem[1] |
| Molecular Weight | 234.33 g/mol | PubChem[1] |
| IUPAC Name | 3-(1-adamantyl)pentane-2,4-dione | PubChem[1] |
| CAS Number | 102402-84-6 | PubChem[1] |
| XLogP3 | 3.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 234.161979940 Da | PubChem[1] |
| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |
| Heavy Atom Count | 17 | PubChem[1] |
| Complexity | 314 | PubChem[1] |
Synthesis and Experimental Data
Information on the synthesis of this compound is limited, with one notable method involving the alkylation of acetylacetone.
Experimental Protocol: Synthesis via Alkylation
A reported synthesis of 3-(adamantan-1-yl)pentane-2,4-dione involves the reaction of a 1-haloadamantane (e.g., 1-bromoadamantane) or 1-hydroxyadamantane with acetylacetone. This reaction is carried out in the presence of manganese or iron compounds which act as catalysts. While specific reaction conditions such as temperature, solvent, and reaction time are not detailed in the available abstract, this method is noted to produce the target compound in high yield.
Prospective Computational Workflow
Given the absence of published computational studies, a standard workflow for the theoretical analysis of a small molecule like this compound is proposed. This workflow can provide valuable insights into its electronic structure, conformation, and potential reactivity.
References
Methodological & Application
Application Notes and Protocols: 3-(1-Adamantyl)-2,4-pentanedione as a Ligand for Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(1-Adamantyl)-2,4-pentanedione is a bulky β-diketonate ligand that has garnered interest in coordination chemistry due to the unique steric and electronic properties conferred by the adamantyl group. This bulky substituent can influence the coordination geometry, stability, and reactivity of the resulting metal complexes, making them promising candidates for various applications, including catalysis and materials science. This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes involving this ligand, with a specific focus on a copper(II) complex as a representative example.
Synthesis and Characterization of a Copper(II) Complex
A notable example of a metal complex utilizing this ligand is bis(3-(1-adamantyl)-2,4-pentanedionato)copper(II). The synthesis and characterization of this complex have been reported, revealing its unique structural features.
Experimental Protocol: Synthesis of bis(3-(1-adamantyl)-2,4-pentanedionato)copper(II)
This protocol is adapted from the synthesis described in the literature.
Materials:
-
This compound
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Methanol (MeOH)
-
Ammonia solution (25%)
-
Diethyl ether
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Ligand Dissolution: Dissolve this compound (2.0 mmol) in 20 mL of methanol in a 100 mL round-bottom flask.
-
pH Adjustment: Add a few drops of 25% ammonia solution to the methanolic solution of the ligand to deprotonate the β-dicarbonyl compound, facilitating coordination to the metal center.
-
Addition of Copper Salt: In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 mmol) in 15 mL of distilled water.
-
Complexation Reaction: Add the aqueous solution of copper(II) acetate dropwise to the ligand solution while stirring continuously at room temperature.
-
Precipitation: Upon addition, a blue precipitate of the copper(II) complex will form immediately.
-
Reaction Completion: Continue stirring the reaction mixture for an additional 1 hour at room temperature to ensure complete reaction.
-
Isolation and Purification:
-
Collect the blue precipitate by vacuum filtration.
-
Wash the precipitate sequentially with distilled water, methanol, and finally diethyl ether to remove any unreacted starting materials and impurities.
-
-
Drying: Dry the resulting blue solid in a desiccator over anhydrous calcium chloride.
Characterization Data
The synthesized complex can be characterized using various spectroscopic and analytical techniques. The following table summarizes key characterization data for bis(3-(1-adamantyl)-2,4-pentanedionato)copper(II).
| Characterization Technique | Observed Data | Interpretation |
| Infrared (IR) Spectroscopy | ν(C=O): ~1570 cm⁻¹ν(C=C): ~1520 cm⁻¹ | Shift of carbonyl and C=C stretching frequencies indicates coordination to the copper(II) ion. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the complex | Confirms the formation of the desired copper(II) complex. |
| Elemental Analysis | %C, %H values consistent with the calculated formula | Confirms the elemental composition and purity of the complex. |
| X-ray Crystallography | Provides precise bond lengths and angles | Elucidates the three-dimensional structure and coordination geometry of the complex. |
Potential Applications and Future Directions
While the specific applications of this compound metal complexes are still under exploration, the unique properties of the adamantyl group suggest potential utility in several areas. The steric bulk of the adamantyl moiety can create specific catalytic pockets, potentially leading to novel catalysts with high selectivity. Furthermore, the lipophilicity imparted by the adamantyl group may enhance the cellular uptake of these complexes, a desirable feature for the development of new metallodrugs.
Proposed Experimental Workflow for Evaluating Catalytic Activity
The following workflow outlines a general approach to screening the catalytic activity of a newly synthesized metal complex, such as bis(3-(1-adamantyl)-2,4-pentanedionato)copper(II), in a model reaction.
Caption: Workflow for Catalytic Activity Screening.
Proposed Signaling Pathway for Anticancer Activity
Based on the known mechanisms of other copper complexes, a potential application in cancer therapy could involve the induction of apoptosis. The following diagram illustrates a hypothetical signaling pathway for a metal complex containing this compound.
Caption: Proposed Apoptotic Pathway.
Conclusion
This compound serves as a versatile ligand for the synthesis of metal complexes with potentially novel properties. The protocols and data presented herein provide a foundation for researchers to explore the synthesis, characterization, and application of these compounds. Further investigation into the catalytic and biological activities of these complexes is warranted and could lead to significant advancements in various scientific fields.
application of 3-(1-Adamantyl)-2,4-pentanedione in antimicrobial assays
Application Notes: Antimicrobial Potential of Adamantane Derivatives
Introduction
Adamantane is a unique, bulky, and lipophilic tricyclic alkane. Its rigid cage-like structure and high lipophilicity have made it a valuable scaffold in medicinal chemistry. The incorporation of an adamantane moiety into various molecular frameworks has been shown to enhance the biological activity of the parent molecules, a strategy that has been successfully employed in the development of antiviral, antidiabetic, anticancer, and antimicrobial agents.[1] While specific data on the antimicrobial properties of 3-(1-Adamantyl)-2,4-pentanedione is not extensively available in the reviewed literature, a broad range of other adamantane derivatives have demonstrated significant antimicrobial activity against various pathogens. This document provides an overview of the antimicrobial applications of several classes of adamantane derivatives, along with generalized protocols for their evaluation.
Mechanism of Action
The precise antimicrobial mechanism of action for many adamantane derivatives is not fully elucidated and can vary depending on the overall structure of the molecule. However, the high lipophilicity of the adamantane group is believed to play a crucial role by facilitating the transport of the molecule across the microbial cell membrane. Once inside the cell, the active part of the molecule can interact with various cellular targets, leading to the inhibition of essential processes and ultimately cell death.
Quantitative Antimicrobial Activity of Adamantane Derivatives
The antimicrobial efficacy of various adamantane derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity. The following tables summarize the MIC values for several classes of adamantane derivatives as reported in the literature.
Table 1: Antimicrobial Activity of Adamantane-Containing Thiosemicarbazones and Carbothioamides
| Compound | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) | Reference |
| 4a | >128 | >128 | >128 | >128 | 16 | [2] |
| 4g | >128 | >128 | >128 | >128 | 32 | [2] |
| 7a | 0.5 | 1 | 8 | 32 | >128 | [2] |
| 7b | 1 | 2 | 16 | 32 | >128 | [2] |
| 7c | 1 | 1 | 8 | 16 | >128 | [2] |
| *MIC values are presented in µg/mL. |
Table 2: Antibacterial Activity of Adamantane-Substituted Triazole Derivatives
| Compound | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | Reference |
| 6b | 8 | 4 | 32 | 64 | [3] |
| 6c | 4 | 2 | 16 | 32 | [3] |
| 6d | 4 | 2 | 16 | 32 | [3] |
| 6e | 2 | 1 | 8 | 16 | [3] |
| 6f | 2 | 1 | 8 | 16 | [3] |
| 10b | 8 | 4 | 32 | 64 | [3] |
| 10c | 4 | 2 | 16 | 32 | [3] |
| 10d | 4 | 2 | 16 | 32 | [3] |
| 12c | 8 | 4 | 32 | 64 | [3] |
| 12d | 4 | 2 | 16 | 32 | [3] |
| 12e | 2 | 1 | 8 | 16 | [3] |
| 13 | 2 | 1 | 8 | 16 | [3] |
| 14 | 1 | 0.5 | 4 | 8 | [3] |
| *MIC values are presented in µg/mL. |
Experimental Protocols
The following is a generalized protocol for determining the minimum inhibitory concentration (MIC) of adamantane derivatives using the broth microdilution method, based on methodologies cited in the literature.[4][5]
Protocol: Broth Microdilution Assay for MIC Determination
1. Materials and Reagents:
-
Test compound (adamantane derivative)
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
Negative control (broth with DMSO)
-
Sterile saline solution (0.85%)
-
Spectrophotometer or microplate reader
2. Preparation of Inoculum:
-
From a fresh agar plate culture, pick 3-5 well-isolated colonies of the microorganism.
-
Transfer the colonies into a tube containing sterile saline.
-
Vortex the tube to ensure a homogenous suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer at 625 nm.
-
Dilute the adjusted inoculum in the appropriate broth (MHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Test Compound Dilutions:
-
Dissolve the adamantane derivative in DMSO to a high stock concentration (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compound stock solution in the appropriate broth in the wells of a 96-well microplate. The final volume in each well should be 100 µL. The concentration range will depend on the expected activity of the compound.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well of the microplate containing the serially diluted compound.
-
Include a positive control well (broth with inoculum and a standard antibiotic) and a negative/growth control well (broth with inoculum and DMSO, but no compound).
-
Seal the microplate and incubate at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
5. Determination of MIC:
-
After incubation, visually inspect the microplate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Optionally, a viability indicator such as resazurin or INT (p-iodonitrotetrazolium violet) can be added to the wells to aid in the determination of microbial growth.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the antimicrobial screening of novel adamantane derivatives.
Caption: Workflow for antimicrobial susceptibility testing of adamantane derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial, and anti-inflammatory activity, of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity evaluation of some new adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Enzyme Inhibitors with a 3-(1-Adamantyl)-2,4-pentanedione Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unique structural characteristics of the adamantane cage, such as its rigidity, lipophilicity, and three-dimensional structure, have made it a valuable pharmacophore in drug discovery. Adamantane-containing compounds have demonstrated a wide range of biological activities, including potent enzyme inhibition. The 3-(1-Adamantyl)-2,4-pentanedione scaffold combines the bulky, hydrophobic adamantyl group with a β-diketone moiety, a known chelator of metal ions and a versatile synthetic intermediate. This combination suggests a high potential for the development of novel enzyme inhibitors targeting a variety of enzymatic classes.
This document provides a comprehensive guide for the investigation of compounds based on the this compound scaffold as potential enzyme inhibitors. It includes hypothetical data to illustrate the presentation of results, detailed experimental protocols for synthesis and enzyme inhibition assays, and diagrams of relevant signaling pathways.
Potential Enzyme Targets
Based on the known inhibitory activities of adamantane derivatives and the chemical properties of β-diketones, several classes of enzymes are proposed as potential targets for inhibitors with the this compound scaffold:
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic target for metabolic syndrome and type 2 diabetes. Adamantane-based compounds have been identified as potent inhibitors of 11β-HSD1.
-
Soluble Epoxide Hydrolase (sEH): sEH metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Its inhibition is a promising strategy for treating cardiovascular diseases and inflammation. Adamantane derivatives have shown significant inhibitory activity against sEH.
-
Metalloenzymes: The β-diketone moiety can act as a chelating agent for metal ions that are essential for the catalytic activity of various metalloenzymes.
Data Presentation
The following table presents hypothetical quantitative data for a series of synthesized this compound derivatives against the proposed enzyme targets. This table is for illustrative purposes to demonstrate how experimental data should be structured for clear comparison.
| Compound ID | R1 Substituent | R2 Substituent | 11β-HSD1 IC50 (nM) | sEH IC50 (nM) |
| APD-001 | H | H | 150 | 250 |
| APD-002 | CH3 | H | 95 | 180 |
| APD-003 | H | CH3 | 110 | 210 |
| APD-004 | F | H | 75 | 150 |
| APD-005 | Cl | H | 60 | 120 |
| APD-006 | OCH3 | H | 180 | 300 |
Experimental Protocols
Synthesis of this compound
A general protocol for the synthesis of the core scaffold is as follows.[1]
Materials:
-
1-Bromoadamantane (or 1-chloroadamantane, 1-hydroxyadamantane)
-
Acetylacetone
-
Manganese(II) chloride or Iron(III) chloride (catalyst)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Base (e.g., Potassium carbonate)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
To a solution of acetylacetone and a base in an anhydrous solvent, add the catalyst.
-
Add a solution of 1-haloadamantane or 1-hydroxyadamantane in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a dilute aqueous solution of hydrochloric acid.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
General Enzyme Inhibition Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds.[2][3][4][5][6]
Materials:
-
Purified target enzyme (e.g., 11β-HSD1, sEH)
-
Substrate specific to the enzyme
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include wells for a positive control (known inhibitor) and a negative control (vehicle).
-
Pre-incubate the plate at the optimal temperature for the enzyme for a specified time.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the negative control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.
Specific Protocol for 11β-HSD1 Inhibition Assay
This is a more specific protocol adapted for 11β-HSD1.[7][8][9][10][11]
Materials:
-
Recombinant human 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., Tris-HCl with EDTA)
-
Scintillation proximity assay (SPA) beads or a homogenous time-resolved fluorescence (HTRF) kit
-
Test compounds
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the 11β-HSD1 enzyme, NADPH, and the test compound dilutions.
-
Initiate the reaction by adding cortisone.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction and detect the amount of cortisol produced using either an SPA-based method with a radiolabeled substrate or an HTRF-based method with specific antibodies.
-
Calculate the IC50 values as described in the general protocol.
Specific Protocol for Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol is tailored for screening sEH inhibitors.[12][13][14][15][16]
Materials:
-
Recombinant human sEH
-
sEH substrate (e.g., a non-fluorescent epoxide that becomes fluorescent upon hydrolysis)
-
Assay buffer
-
Test compounds
Procedure:
-
Prepare dilutions of the test compounds.
-
In a microplate, add the sEH enzyme and the test compound dilutions.
-
Pre-incubate the mixture.
-
Start the reaction by adding the fluorogenic sEH substrate.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Determine the IC50 values as described in the general protocol.
Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A standard operating procedure for an enzymatic activity inhibition assay [ouci.dntb.gov.ua]
- 7. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. abcam.cn [abcam.cn]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
Probing the Bioactivity of Hydrophobic Adamantane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental investigation of the biological activities of hydrophobic adamantane derivatives. These compounds, characterized by their rigid, lipophilic cage structure, have shown significant promise in various therapeutic areas, including antiviral, antibacterial, and anticancer applications. Their hydrophobicity plays a crucial role in their mechanism of action, often involving interactions with cellular membranes and lipophilic binding pockets of target proteins.
This guide offers step-by-step protocols for key assays to determine the cytotoxicity, antibacterial, and antiviral properties of novel adamantane derivatives. It also includes illustrative diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the experimental setups.
Data Presentation: Comparative Bioactivity of Adamantane Derivatives
The following tables summarize representative quantitative data for the biological activity of various adamantane derivatives, providing a baseline for comparison of newly synthesized compounds.
Table 1: Cytotoxicity (IC50) of Adamantane Derivatives against Human Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Adamantyl isothiourea derivatives | Hep-G2 (Liver Cancer) | 3.86 - 7.70 | [1] |
| Imidazole-benzenesulfonamides | HCT-116 (Colon Cancer) | ~11 | [2] |
| Imidazole-benzenesulfonamides | HeLa (Cervical Cancer) | 6 - 7 | [2] |
| Imidazole-benzenesulfonamides | MCF-7 (Breast Cancer) | >100 | [2] |
Table 2: Antibacterial Activity (MIC) of Adamantane Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Schiff bases of adamantane | S. epidermidis ATCC 12228 | 62.5 | [3] |
| Hydrazide/hydrazones of adamantane | Gram-positive bacteria | 62.5 - 1000 | [3] |
| N-substituted adamantylester imides | Staphylococcus aureus | >6 | [4] |
Experimental Protocols
Detailed methodologies for the evaluation of cytotoxic, antibacterial, and antiviral activities are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, HCT-116, MCF-7) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare stock solutions of the adamantane derivatives in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium.
-
Incubate at 37°C until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the adamantane derivative in an appropriate solvent.
-
In a 96-well microtiter plate, add 100 µL of sterile broth to each well.
-
Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Antiviral Activity: Plaque Reduction Assay
This assay is used to quantify the reduction in the number of viral plaques in the presence of an antiviral compound.
Protocol:
-
Cell Seeding:
-
Seed a monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates.
-
Incubate until the cells form a confluent monolayer.
-
-
Virus Dilution and Infection:
-
Prepare serial dilutions of the virus stock in a serum-free medium.
-
Wash the cell monolayer with PBS and infect with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.
-
-
Compound Treatment and Overlay:
-
Prepare different concentrations of the adamantane derivative in an overlay medium (e.g., medium containing 0.8% agarose or Avicel).
-
After the 1-hour incubation, remove the virus inoculum and wash the cells.
-
Add the overlay medium containing the different concentrations of the compound to the respective wells.
-
-
Incubation and Plaque Visualization:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with a 10% formalin solution.
-
Stain the cells with a 1% crystal violet solution to visualize the plaques. The plaques will appear as clear zones where the cells have been lysed by the virus.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC₅₀ value (the effective concentration that reduces the number of plaques by 50%).
-
Visualizations: Mechanisms and Workflows
The following diagrams illustrate key concepts related to the biological activity of adamantane derivatives and the experimental procedures.
Caption: Experimental workflows for assessing the biological activity of adamantane derivatives.
Caption: Antiviral mechanism of amantadine derivatives against Influenza A virus.
Caption: General mechanism of bacterial membrane disruption by hydrophobic adamantane derivatives.
References
- 1. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Incorporating 3-(1-Adamantyl)-2,4-pentanedione into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of 3-(1-adamantyl)-2,4-pentanedione into various polymer matrices. The bulky, rigid structure of the adamantyl group is known to enhance the thermal stability, glass transition temperature, and mechanical properties of polymers. While direct literature on the polymer incorporation of this compound is limited, this guide presents feasible and chemically sound hypothetical methods based on the known reactivity of β-dicarbonyl compounds and standard polymer modification techniques.
Introduction to this compound in Polymer Science
The adamantyl moiety, a diamondoid hydrocarbon, offers a unique combination of thermal stability and a rigid, three-dimensional structure. When incorporated into polymer chains, it can significantly enhance material properties. This compound, a β-dicarbonyl compound, presents a versatile platform for introduction into polymers through several theoretical pathways, including as a comonomer, a post-polymerization modification agent, or a physical additive. These methods provide routes to novel polymeric materials with potentially enhanced thermal and mechanical performance for a range of applications, including advanced coatings, high-performance plastics, and matrices for controlled drug release.
Proposed Techniques for Incorporation
Three primary strategies are proposed for the incorporation of this compound into polymer matrices:
-
Copolymerization: Functionalization of the adamantyl pentanedione to create a polymerizable monomer.
-
Post-Polymerization Modification: Grafting of the adamantyl pentanedione onto an existing polymer with reactive functional groups.
-
Physical Blending/Additive: Direct blending of the compound into a polymer matrix via melt processing or solution casting.
Technique 1: Copolymerization via a Methacrylate Monomer
This protocol details the synthesis of a novel methacrylate monomer derived from this compound and its subsequent copolymerization with a standard monomer like methyl methacrylate (MMA).
Experimental Protocols
Part A: Synthesis of this compound Methacrylate Monomer
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0°C in an ice bath and add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0°C for 1 hour to form the sodium enolate.
-
Acylation: Add methacryloyl chloride (1.2 equivalents) dropwise to the solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the this compound methacrylate monomer.
Part B: Free Radical Copolymerization with Methyl Methacrylate (MMA)
-
Monomer Solution: In a polymerization tube, dissolve the synthesized adamantyl pentanedione methacrylate monomer (e.g., 5 mol%) and methyl methacrylate (95 mol%) in toluene.
-
Initiator Addition: Add azobisisobutyronitrile (AIBN) as a radical initiator (0.1 mol% with respect to the total monomer concentration).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Seal the tube under vacuum and heat at 70°C for 24 hours.
-
Isolation: Cool the reaction, dissolve the viscous solution in THF, and precipitate the polymer by adding the solution dropwise to a large excess of methanol.
-
Drying: Filter the white precipitate, wash with methanol, and dry under vacuum at 60°C to a constant weight.
Expected Quantitative Data
| Parameter | Expected Value |
| Monomer Incorporation | 4-5 mol% (Determined by ¹H NMR) |
| Glass Transition Temp. (Tg) | Increase of 5-15°C compared to pure PMMA |
| Thermal Decomposition (T_d5) | Increase of 10-25°C compared to pure PMMA |
| Molecular Weight (Mn) | 50,000 - 100,000 g/mol (Determined by GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
Diagram of Experimental Workflow
Caption: Workflow for copolymerization of the adamantyl pentanedione monomer.
Technique 2: Post-Polymerization Modification (Grafting)
This protocol outlines the grafting of this compound onto a pre-existing polymer containing reactive epoxide groups, such as poly(glycidyl methacrylate) (PGMA).
Experimental Protocols
-
Enolate Formation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.5 equivalents relative to epoxide groups) in anhydrous dimethylformamide (DMF). Add potassium carbonate (2.0 equivalents) and stir at 60°C for 1 hour to generate the potassium enolate in situ.
-
Polymer Solution: In a separate flask, dissolve poly(glycidyl methacrylate) (PGMA, 1 equivalent) in anhydrous DMF.
-
Grafting Reaction: Add the PGMA solution dropwise to the pre-heated enolate solution.
-
Reaction Conditions: Maintain the reaction mixture at 80°C for 48 hours under a nitrogen atmosphere.
-
Isolation: Cool the reaction to room temperature and precipitate the modified polymer by pouring the solution into a large volume of deionized water.
-
Purification: Filter the precipitate and wash extensively with water and then methanol to remove unreacted starting materials and salts.
-
Drying: Dry the purified polymer under vacuum at 70°C to a constant weight.
Expected Quantitative Data
| Parameter | Expected Value |
| Grafting Efficiency | 30-60% (Determined by ¹H NMR & FTIR) |
| Glass Transition Temp. (Tg) | Increase of 10-20°C compared to PGMA |
| Thermal Decomposition (T_d5) | Increase of 15-30°C compared to PGMA |
| Solubility | Altered solubility profile, potentially less soluble in polar solvents |
Diagram of Grafting Workflow
Caption: Workflow for grafting adamantyl pentanedione onto a reactive polymer.
Technique 3: Physical Blending via Melt Extrusion
This method describes the incorporation of this compound as a solid additive into a thermoplastic polymer, such as polypropylene (PP), using a twin-screw extruder.
Experimental Protocols
-
Material Preparation: Dry the polypropylene pellets in a vacuum oven at 80°C for at least 4 hours to remove any moisture.
-
Premixing: In a sealed bag, physically mix the dried PP pellets with the desired weight percentage of this compound powder (e.g., 1, 3, and 5 wt%).
-
Extruder Setup: Set the temperature profile of the twin-screw extruder. For PP, a typical profile might be 180°C, 190°C, 200°C, 210°C from the hopper to the die. Set the screw speed to 100 RPM.
-
Melt Blending: Feed the premixed material into the extruder hopper. The molten polymer and additive will be mixed as they travel along the screws.
-
Extrusion and Pelletizing: Extrude the molten blend through a strand die into a water bath for cooling. A pelletizer is then used to cut the cooled strands into pellets.
-
Sample Preparation for Testing: The resulting pellets can be injection molded or compression molded into standardized test specimens (e.g., for tensile testing or dynamic mechanical analysis).
Expected Quantitative Data
| Parameter (at 5 wt% loading) | Expected Change |
| Melt Flow Index (MFI) | Decrease, indicating increased viscosity |
| Glass Transition Temp. (Tg) | Minimal change expected |
| Crystallization Temperature (Tc) | Potential increase, acting as a nucleating agent |
| Tensile Modulus | Potential slight increase |
| Impact Strength | Potential decrease due to phase separation |
Diagram of Blending Workflow
Caption: Workflow for physical blending via melt extrusion.
Characterization of Modified Polymers
A comprehensive characterization is essential to confirm the successful incorporation and to evaluate the resulting material properties.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure and quantify the amount of incorporated adamantyl pentanedione. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups and confirm covalent bonding in grafting and copolymerization. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity of the synthesized polymers. |
| Differential Scanning Calorimetry (DSC) | To measure thermal transitions such as the glass transition temperature (Tg) and melting/crystallization temperatures. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition temperature of the polymers. |
| Dynamic Mechanical Analysis (DMA) | To assess the viscoelastic properties and mechanical performance of the materials over a range of temperatures. |
| Scanning Electron Microscopy (SEM) | To investigate the morphology and phase distribution in polymer blends. |
Safety Precautions
Standard laboratory safety procedures should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations involving organic solvents, monomers, and reagents should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used.
Disclaimer: The protocols described herein are hypothetical and based on established chemical principles. They should be adapted and optimized by qualified researchers. The expected data are illustrative and actual results may vary.
Application Note and Protocol: Testing the Antimicrobial Activity of Hydrophobic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Many promising lead compounds, including natural products, synthetic molecules, and antimicrobial peptides, are hydrophobic in nature. The poor aqueous solubility of these compounds presents a significant challenge for in vitro antimicrobial susceptibility testing, as traditional methods are optimized for water-soluble agents.[1] Inaccurate assessment of antimicrobial activity due to compound precipitation or low bioavailability in the assay medium can lead to the premature dismissal of potentially effective drug candidates.
This application note provides detailed protocols for testing the antimicrobial activity of hydrophobic compounds, focusing on adaptations of the broth microdilution and agar diffusion methods. It also outlines strategies for solubilizing hydrophobic compounds and includes a troubleshooting guide to address common experimental challenges.
Solubilization of Hydrophobic Compounds
The first critical step in testing hydrophobic compounds is to achieve a stable and homogenous dispersion in the aqueous environment of the microbiological growth medium. Several approaches can be employed to enhance solubility.[2]
1. Co-solvents: Water-miscible organic solvents can be used to dissolve hydrophobic compounds before they are diluted in the test medium.[2] Common co-solvents include:
-
Dimethyl sulfoxide (DMSO): Widely used due to its excellent solubilizing power for a broad range of compounds.
-
Ethanol: Another effective solvent, particularly for plant extracts and essential oils.
-
Methanol and Propylene Glycol: Also used, but their potential for antimicrobial activity and cell toxicity must be carefully evaluated.[3]
It is crucial to use the lowest possible concentration of the co-solvent, typically not exceeding 1-2% (v/v) in the final assay, as higher concentrations can inhibit microbial growth or be toxic to the test organism.[4]
2. Surfactants and Emulsifying Agents: Surfactants can aid in the dispersion of hydrophobic compounds by forming micelles that encapsulate the insoluble molecules.[1]
-
Tween 80 (Polysorbate 80): A non-ionic surfactant commonly used to emulsify essential oils and other highly hydrophobic substances in aqueous media.[5]
-
Sodium Dodecyl Sulfate (SDS): An anionic surfactant that can also be used, but its own antimicrobial properties must be considered.
The concentration of the surfactant should be kept low to avoid interference with the assay.
3. Micelle-Forming Polymers: Amphiphilic diblock copolymers, such as polyethylene glycol-polylactide (PEG-PLA), can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs in their core.[6]
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[7]
Materials:
-
96-well microtiter plates
-
Test hydrophobic compound
-
Appropriate solubilizing agent (e.g., DMSO, Tween 80)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Bacterial or fungal inoculum, standardized to the appropriate cell density (e.g., 5 x 10^5 CFU/mL for bacteria)
-
Positive control antimicrobial agent (e.g., ampicillin, vancomycin)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve the hydrophobic compound in the chosen solubilizing agent to a high concentration (e.g., 100x the highest desired test concentration). Ensure complete dissolution.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
In the first column of wells, add an additional 100 µL of broth.
-
Add 2 µL of the compound stock solution to the first well of each test row, resulting in a 1:100 dilution and the highest test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row, and repeat this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.
-
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only broth.
-
Solvent Control: A well containing broth, the microbial inoculum, and the solubilizing agent at the same concentration used in the test wells. This is critical to ensure the solvent itself does not inhibit microbial growth.
-
Positive Control: A row with a known antimicrobial agent to validate the assay.
-
-
Inoculation:
-
Prepare a standardized microbial inoculum. For bacteria, this is typically a 0.5 McFarland standard suspension diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the standardized inoculum to each well (except the sterility control).
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or with a microplate reader.
-
Protocol 2: Agar Disk Diffusion Assay
The agar disk diffusion assay is a qualitative method to assess the antimicrobial activity of a compound.[2]
Materials:
-
Petri plates with Mueller-Hinton Agar (MHA) or other suitable agar
-
Sterile paper disks (6 mm diameter)
-
Test hydrophobic compound and solubilizing agent
-
Bacterial or fungal inoculum (standardized to 0.5 McFarland)
-
Sterile swabs
-
Positive and negative control disks
-
Incubator
Procedure:
-
Preparation of Compound-Impregnated Disks:
-
Dissolve the hydrophobic compound in a suitable volatile solvent (e.g., ethanol, acetone) to the desired concentration.
-
Apply a specific volume (e.g., 10-20 µL) of the compound solution onto sterile paper disks and allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized microbial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Using sterile forceps, place the compound-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Controls:
-
Negative Control: A disk impregnated with the pure solvent used to dissolve the compound, allowed to evaporate.
-
Positive Control: A disk containing a known antimicrobial agent.
-
-
Incubation:
-
Invert the plates and incubate at the appropriate temperature for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the clear zone of no growth around each disk in millimeters (mm).
-
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Hydrophobic Compounds against Various Microorganisms
| Compound | Solubilizing Agent (Concentration) | Test Organism | MIC (µg/mL) |
| Compound A | DMSO (1%) | Staphylococcus aureus ATCC 25923 | 16 |
| Compound A | DMSO (1%) | Escherichia coli ATCC 25922 | 32 |
| Compound B | Tween 80 (0.5%) | Candida albicans ATCC 90028 | 8 |
| Solvent Control | DMSO (1%) | S. aureus, E. coli | >128 |
| Solvent Control | Tween 80 (0.5%) | C. albicans | >128 |
| Ampicillin | - | S. aureus | 0.5 |
| Ampicillin | - | E. coli | 2 |
Table 2: Zone of Inhibition of Hydrophobic Compounds against Various Microorganisms
| Compound | Concentration on Disk (µg) | Test Organism | Zone of Inhibition (mm) |
| Compound C | 50 | Pseudomonas aeruginosa ATCC 27853 | 15 |
| Compound C | 50 | Bacillus subtilis ATCC 6633 | 22 |
| Negative Control | - | P. aeruginosa, B. subtilis | 6 (no inhibition) |
| Gentamicin | 10 | P. aeruginosa | 25 |
| Gentamicin | 10 | B. subtilis | 30 |
Visualizations
Caption: Experimental workflow for antimicrobial testing of hydrophobic compounds.
Caption: Signaling pathway of bacterial cell membrane disruption by an antimicrobial peptide.[5][6][8][9][10]
Caption: Troubleshooting guide for antimicrobial assays with hydrophobic compounds.
Conclusion
The protocols and strategies outlined in this application note provide a framework for the reliable in vitro testing of the antimicrobial activity of hydrophobic compounds. Careful selection of solubilizing agents and the inclusion of appropriate controls are paramount to obtaining accurate and reproducible results. By overcoming the challenges associated with the poor aqueous solubility of these promising molecules, researchers can better evaluate their therapeutic potential in the fight against infectious diseases.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 7. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 8. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Visualizing the membrane disruption action of antimicrobial peptides by cryo-electron tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Heterocyclic Compounds Using 3-(1-Adamantyl)-2,4-pentanedione
Introduction
3-(1-Adamantyl)-2,4-pentanedione is a versatile β-diketone that serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds. The bulky and lipophilic adamantyl group is of significant interest in medicinal chemistry, as its incorporation into molecular structures can enhance their therapeutic properties, such as by increasing their bioavailability or modulating their interaction with biological targets. This document provides detailed protocols for the synthesis of adamantyl-substituted pyrazoles and pyrimidines, which are important classes of heterocyclic compounds with a wide range of biological activities.
Key Applications
The heterocyclic compounds synthesized from this compound have potential applications in various fields:
-
Drug Development: Adamantyl-containing pyrazoles and pyrimidines are scaffolds of interest for developing new therapeutic agents.
-
Antimicrobial Research: The synthesized compounds have been investigated for their antimicrobial properties and could be developed into new antibiotics.
-
Material Science: The unique properties of the adamantyl group can be exploited in the design of new materials with tailored characteristics.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the synthesized heterocyclic compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₅H₂₂O₂ | 234.34 |
| 4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazole | C₁₅H₂₂N₂ | 230.35 |
Experimental Protocols
Protocol 1: Synthesis of 4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis of 4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazole via the cyclocondensation of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Glacial acetic acid
-
Ethanol
-
Distilled water
Procedure:
-
A solution of 3-(1-adamantyl)pentane-2,4-dione (10 mmol) in 20 ml of glacial acetic acid is prepared in a round-bottom flask.
-
To this solution, add hydrazine hydrate (10 mmol) dropwise with continuous stirring.
-
The reaction mixture is then refluxed for 4 hours.
-
After cooling to room temperature, the mixture is poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield pure 4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazole.
Protocol 2: Synthesis of Adamantyl-Substituted Pyrimidines
This protocol provides a general method for the synthesis of adamantyl-substituted pyrimidines from this compound.
Materials:
-
This compound
-
Urea or Thiourea
-
Sodium ethoxide
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add this compound (10 mmol) and urea or thiourea (12 mmol).
-
The reaction mixture is refluxed for 6-8 hours.
-
The solvent is removed under reduced pressure.
-
The residue is treated with cold water and neutralized with a dilute acid.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the pure adamantyl-substituted pyrimidine.
Visualizations
Caption: Synthetic workflow for adamantyl-heterocycles.
Caption: Logical relationship of synthesis and application.
Application Notes and Protocols: Adamantane Derivatives in Antiviral Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of adamantane derivatives in antiviral drug design, including their mechanisms of action, quantitative activity data, and detailed experimental protocols for their evaluation.
Introduction to Adamantane Derivatives as Antiviral Agents
Adamantane, a rigid tricyclic hydrocarbon, serves as a unique scaffold in medicinal chemistry.[1] Its derivatives were among the first synthetic antiviral drugs developed.[2] The lipophilic and bulky nature of the adamantane cage contributes to its ability to interact with viral targets, enhancing the pharmacological activity of various compounds.[2][3] The most well-known adamantane antivirals are amantadine and rimantadine, which were approved for the treatment of influenza A virus infections.[4][5] However, the emergence of resistant strains has necessitated the development of new adamantane derivatives with improved efficacy and broader spectrum of activity.[6][7] Research is ongoing to explore their potential against other viruses, including coronaviruses and poxviruses.[8][9]
Mechanisms of Antiviral Action
The antiviral mechanisms of adamantane derivatives vary depending on the virus.
Inhibition of Influenza A M2 Proton Channel
The primary mechanism of action for amantadine and rimantadine against influenza A virus is the blockade of the M2 proton ion channel.[10][11] This channel is crucial for the uncoating of the virus within the host cell's endosome. By blocking this channel, the adamantane derivatives prevent the influx of protons into the virion, which in turn inhibits the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm for replication.[11][12]
Caption: Inhibition of Influenza A M2 proton channel by adamantane derivatives.
Potential Mechanisms Against Coronaviruses
Recent studies have explored the repurposing of adamantane derivatives against coronaviruses, including SARS-CoV-2.[8][13] Proposed mechanisms include:
-
Blocking the Envelope (E) Protein Viroporin: Similar to the M2 channel in influenza, the E protein of coronaviruses forms an ion channel. Molecular docking studies suggest that adamantane derivatives may block this channel, impairing viral propagation.[8][13]
-
Inhibition of Host Cell Proteases: Amantadine analogues may increase the pH of endosomes, thereby inhibiting the activity of host cell proteases like Cathepsin L, which are essential for viral entry.[8][13]
Caption: Potential mechanisms of adamantane derivatives against coronaviruses.
Quantitative Data on Antiviral Activity
The following tables summarize the reported in vitro antiviral activities of various adamantane derivatives.
Table 1: Antiviral Activity of Amantadine and Rimantadine against Influenza A Virus
| Compound | Virus Strain | Assay | IC50 (µM) | Reference |
| Amantadine | Influenza A/H2N2 | Plaque Reduction | ~1 µg/ml (~6.6 µM) | [14] |
| Rimantadine | Influenza A | Varies | up to 10x more active than amantadine | [12] |
Table 2: Antiviral Activity of Adamantane Derivatives against Rimantadine-Resistant Influenza A Virus
| Compound | Virus Strain | Assay | IC50 (µM) | Reference |
| Novel Ester Analogues | A/PR/8/34 (rimantadine-resistant) | Not specified | 1.5 - 12.6 | [15] |
| Rimantadine (control) | A/PR/8/34 (rimantadine-resistant) | Not specified | 67 | [15] |
Table 3: Antiviral Activity of Adamantane Derivatives against Coronaviruses
| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |
| Amantadine | SARS-CoV-2 | Vero E6 | 83 - 119 | [8] |
| Rimantadine | SARS-CoV-2 | Human alveolar epithelial cells | Not specified | [16] |
| Tromantadine | SARS-CoV-2 | Human epithelial cells | Not specified | [16] |
Table 4: Antiviral Activity of Adamantane Derivatives against Poxviruses
| Compound | Virus Strain | Assay | IC50 (µM) | Reference |
| Novel Adamantane Derivatives | Vaccinia virus | In vitro | 0.133 - 0.515 | [9] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the antiviral activity of adamantane derivatives.
Experimental Workflow for Antiviral Screening
Caption: General workflow for screening antiviral activity of adamantane derivatives.
Protocol: Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit virus-induced cell death.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK for influenza) in 6-well plates.
-
Virus stock of known titer.
-
Adamantane derivatives at various concentrations.
-
Serum-free cell culture medium.
-
Overlay medium (e.g., 2X MEM containing 1.2% agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
Procedure:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the adamantane derivative in serum-free medium.
-
Pre-incubate the virus stock with each drug dilution for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-drug mixture for 1 hour at 37°C.
-
Remove the inoculum and wash the cells with PBS.
-
Add 2 ml of the overlay medium to each well and allow it to solidify.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days for influenza).
-
Fix the cells with 10% formalin for at least 4 hours.
-
Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no drug). The IC50 is the concentration of the compound that reduces the number of plaques by 50%.
Protocol: Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of a compound.
Materials:
-
Host cells seeded in a 96-well plate.
-
Adamantane derivatives at various concentrations.
-
Cell culture medium.
-
MTT solution (5 mg/ml in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the adamantane derivative and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add 10-20 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µl of the solubilization solution to each well and mix to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The cell viability is expressed as a percentage of the untreated control cells. The CC50 is the concentration of the compound that reduces cell viability by 50%.
Protocol: Neuraminidase (NA) Inhibition Assay (Fluorescence-based)
This assay is specific for influenza virus and measures the inhibition of the neuraminidase enzyme.
Materials:
-
Influenza virus stock.
-
Adamantane derivatives at various concentrations.
-
MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate.
-
Assay buffer.
-
Stop solution (e.g., ethanol/NaOH mixture).
-
96-well black plates.
-
Fluorometer.
Procedure:
-
In a 96-well black plate, add the adamantane derivative dilutions.
-
Add the diluted influenza virus to each well (except for the blank) and incubate at room temperature for 45 minutes.
-
Add the MUNANA substrate to all wells and incubate at 37°C for 1 hour.
-
Stop the reaction by adding the stop solution.
-
Read the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
The percentage of NA inhibition is calculated relative to the virus control. The IC50 is the concentration of the compound that inhibits 50% of the NA activity.
Conclusion and Future Directions
Adamantane derivatives continue to be a promising scaffold for the development of novel antiviral agents. While resistance to first-generation adamantanes is a significant challenge in the context of influenza, ongoing research into new derivatives with modified structures shows potential for overcoming this issue and expanding their antiviral spectrum. The methodologies outlined in these notes provide a framework for the systematic evaluation of these compounds, from initial screening to mechanistic studies, aiding in the discovery and development of the next generation of adamantane-based antiviral drugs. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and broaden the spectrum of activity, as well as exploring novel viral targets for this versatile chemical scaffold.
References
- 1. google.com [google.com]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. izsvenezie.com [izsvenezie.com]
- 5. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 6. fda.gov [fda.gov]
- 7. youtube.com [youtube.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. m.youtube.com [m.youtube.com]
- 10. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 15. m.youtube.com [m.youtube.com]
- 16. asm.org [asm.org]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 3-(1-Adamantyl)-2,4-pentanedione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1-Adamantyl)-2,4-pentanedione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the C-alkylation of acetylacetone with a 1-adamantyl halide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Steric Hindrance: The bulky adamantyl group can significantly slow down the reaction rate. | - Increase reaction time and/or temperature. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.- Consider using a more reactive adamantyl electrophile, such as 1-iodoadamantane, in place of 1-bromoadamantane. |
| 2. Ineffective Base: The chosen base may not be strong enough to completely deprotonate the acetylacetone, leading to a low concentration of the enolate nucleophile. | - Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).- Ensure the base is fresh and properly handled to avoid deactivation by moisture. | |
| 3. Poor Solvent Choice: The solvent can influence the reactivity of the enolate. | - Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the enolate.- Ensure the solvent is anhydrous, as water will quench the enolate. | |
| Presence of O-Alkylation Byproduct | 1. Reaction Conditions Favoring O-Alkylation: Certain conditions can promote the formation of the undesired O-alkylated product. | - Use a non-polar or weakly coordinating solvent like THF or dioxane.- Employ a counter-ion that associates more strongly with the oxygen of the enolate, such as Li⁺. Therefore, using a base like n-butyllithium (n-BuLi) could favor C-alkylation. |
| Formation of Dialkylated Product | 1. Excess Alkylating Agent or Base: Using a molar excess of the adamantyl halide or the base can lead to a second alkylation at the C-3 position. | - Use a strict 1:1 molar ratio of acetylacetone to the adamantyl halide.- Add the adamantyl halide slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Difficult Purification | 1. Similar Polarity of Product and Starting Material: The product and unreacted acetylacetone may have similar polarities, making separation by column chromatography challenging. | - Consider converting the crude product to its copper(II) complex, which can often be purified by recrystallization. The pure this compound can then be recovered by treating the complex with a strong acid.[1] |
| 2. Oily Product: The final product may be an oil that is difficult to crystallize. | - Attempt vacuum distillation for purification.- If all else fails, purification by preparative HPLC may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The most common method is the C-alkylation of acetylacetone (2,4-pentanedione). This involves the deprotonation of acetylacetone with a suitable base to form an enolate, which then acts as a nucleophile and attacks a 1-adamantyl electrophile, typically 1-bromoadamantane or 1-iodoadamantane.
Q2: Why is steric hindrance a major challenge in this synthesis?
A2: The adamantyl group is a bulky, three-dimensional structure. This steric bulk hinders the approach of the acetylacetone enolate to the electrophilic carbon of the adamantyl halide, slowing down the desired C-alkylation reaction. This can lead to lower yields and may require more forcing reaction conditions compared to alkylations with less bulky groups.
Q3: What are the common side reactions to be aware of?
A3: The two most common side reactions are:
-
O-alkylation: The enolate of acetylacetone is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. O-alkylation results in the formation of an enol ether byproduct.
-
Dialkylation: If the product, this compound, is deprotonated, it can react with another molecule of the adamantyl halide to form a dialkylated product.
Q4: How can I minimize the formation of the O-alkylation byproduct?
A4: To favor C-alkylation over O-alkylation, you can:
-
Use a less polar solvent, such as THF or dioxane.
-
Choose a base with a cation that coordinates strongly with the oxygen atoms of the enolate, such as a lithium base (e.g., n-BuLi).
Q5: What is a suitable starting point for the reaction conditions?
A5: Based on analogous reactions with other bulky alkyl halides, a good starting point would be to use sodium hydride as the base in an anhydrous polar aprotic solvent like DMF. The reaction would likely require heating and an extended reaction time. Monitoring the reaction by TLC or GC is crucial to determine the optimal conditions.
Experimental Protocols
General Procedure for the C-Alkylation of Acetylacetone with 1-Adamantyl Bromide (Illustrative)
This is a general guideline and may require optimization.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dimethylformamide (DMF).
-
Base Addition: Carefully add sodium hydride (NaH) (1.1 equivalents) to the DMF at 0 °C.
-
Enolate Formation: Slowly add acetylacetone (1.0 equivalent) to the suspension of NaH in DMF. Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium enolate.
-
Alkylation: Add 1-adamantyl bromide (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC. The reaction may require 24-48 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by vacuum distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of various 3-Alkyl-2,4-pentanediones
| 3-Alkyl Substituent | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 4.5 | ~90-95 |
| n-Butyl | n-Butyl Bromide | K₂CO₃ | DMF/MIBK | 115 | 2 | 85 |
| Allyl | Allyl Chloride | K₂CO₃ | MIBK | 115 | 1 | 90 |
| Isopropyl | Isopropyl Bromide | NaH | DMF | 80 | 24 | ~60-70 (estimated) |
| 1-Adamantyl (Predicted) | 1-Adamantyl Bromide | NaH | DMF | 80-100 | 24-48 | (Requires optimization) |
Note: The conditions for the 1-adamantyl derivative are predicted based on the increased steric hindrance and may require significant optimization. MIBK = Methyl isobutyl ketone.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Synthesis of 3-Alkyl-2,4-pentanedione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-alkyl-2,4-pentanedione synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-alkyl-2,4-pentanediones, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Alkylating Agent: The alkyl halide (chloride, bromide, or iodide) may have degraded. | - Use a fresh or recently purified alkylating agent.- Consider converting less reactive alkyl chlorides or bromides to the more reactive iodides in situ using sodium or potassium iodide (Finkelstein reaction). |
| 2. Ineffective Base: The base used (e.g., potassium carbonate) may not be sufficiently strong or may be hydrated. | - Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide. - Ensure the base is anhydrous. For example, dry potassium carbonate at 100°C for 2 hours before use.[1] | |
| 3. Unsuitable Solvent: The solvent may not be appropriate for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics. | - For reactions with potassium carbonate, acetone is a common and effective solvent.[1]- Polar aprotic solvents like DMF can be used, sometimes in combination with other solvents like MIBK, to improve yields and reaction times. | |
| 4. Low Reaction Temperature: The reaction may be too slow at the current temperature. | - Increase the reaction temperature. Refluxing in acetone is a common condition.[1] | |
| Formation of O-Alkylated Byproduct | 1. Reaction Conditions Favoring O-Alkylation: Certain conditions can promote the formation of the O-alkylated ether byproduct over the desired C-alkylated dione. | - Solvent Choice: Use polar protic solvents or non-polar solvents. Polar aprotic solvents like DMSO or HMPA tend to favor O-alkylation.[2]- Counter-ion: Use smaller counter-ions like Li⁺ which chelate with the oxygen atoms of the enolate, sterically hindering O-alkylation and promoting C-alkylation. Larger cations like K⁺ can favor O-alkylation.[2]- Leaving Group: Harder leaving groups (e.g., tosylates) tend to favor O-alkylation, while softer leaving groups (e.g., iodides) favor C-alkylation. |
| Significant Amount of Dialkylated Product | 1. Extended Reaction Time: Prolonged reaction times can lead to the deprotonation and subsequent alkylation of the mono-alkylated product. | - Reduce the reaction time. For the synthesis of 3-methyl-2,4-pentanedione, reducing the reflux time from 20 hours to 4.5 hours was shown to decrease the dialkylation product from 20-25% to 5-10%.[1] |
| 2. Excess Alkylating Agent or Base: Using a large excess of the alkylating agent or base can drive the reaction towards dialkylation. | - Use a stoichiometry closer to 1:1 for the pentanedione and the alkylating agent. A slight excess of the alkylating agent may be necessary. | |
| Difficulty in Product Purification | 1. Co-distillation of Product and Byproducts: The boiling points of the desired mono-alkylated product and the dialkylated byproduct can be very close, making separation by simple distillation difficult. | - Purification via Copper(II) Complex: Convert the crude product mixture into a copper(II) complex. The 3-alkyl-2,4-pentanedione will form a stable complex that can be selectively precipitated and then decomposed to yield the pure C-alkylated product. |
| 2. Presence of Unreacted Starting Materials: Incomplete reaction can leave unreacted 2,4-pentanedione and alkylating agent in the mixture. | - Optimize reaction conditions (time, temperature, reagents) to drive the reaction to completion.- Use an appropriate work-up procedure, including washing with water to remove water-soluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-alkyl-2,4-pentanediones?
A1: The most common method is the C-alkylation of 2,4-pentanedione (acetylacetone). This involves the deprotonation of 2,4-pentanedione with a base to form an enolate, which then acts as a nucleophile and attacks an alkyl halide.[1]
Q2: How can I choose the right base for my reaction?
A2: The choice of base depends on the reactivity of your alkylating agent and the desired reaction conditions. Potassium carbonate (K₂CO₃) is a commonly used weak base that is effective with reactive alkyl halides like methyl iodide in a solvent like acetone.[1] For less reactive alkylating agents, stronger bases like sodium hydride (NaH) or potassium tert-butoxide may be necessary.
Q3: What is the difference between C-alkylation and O-alkylation, and how can I control it?
A3: 2,4-pentanedione forms an ambident enolate nucleophile, meaning it can be alkylated at the central carbon (C-alkylation) to form the desired 3-alkyl-2,4-pentanedione, or at one of the oxygen atoms (O-alkylation) to form an undesired 4-alkoxy-3-penten-2-one. The ratio of C- to O-alkylation is influenced by several factors as outlined in the troubleshooting guide and the diagram below. Generally, to favor C-alkylation, use a less polar or a protic solvent, a smaller counter-ion (like Li⁺), and a soft leaving group on the alkylating agent (like iodide).[2]
Q4: I am observing a significant amount of a higher boiling point impurity. What is it and how can I avoid it?
A4: This is likely the 3,3-dialkyl-2,4-pentanedione, a common byproduct formed from the alkylation of the mono-alkylated product. To minimize its formation, it is crucial to control the reaction time. Shorter reaction times significantly reduce the amount of dialkylation.[1]
Q5: Are there alternative methods to the classical base-mediated alkylation?
A5: Yes, phase-transfer catalysis (PTC) is a viable alternative. PTC can offer milder reaction conditions and improved yields, especially for larger-scale syntheses. This method involves using a quaternary ammonium salt to transfer the enolate from an aqueous or solid phase to an organic phase containing the alkylating agent.
Quantitative Data on Synthesis Yields
The yield of 3-alkyl-2,4-pentanedione is highly dependent on the nature of the alkylating agent. The following table summarizes yields for various alkylating agents under specific conditions.
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | Acetone | 20 | 75-77 | [1] |
| Methyl Iodide | K₂CO₃ | Acetone | 4.5 | - (dialkylation reduced) | [1] |
| Allyl Bromide | K₂CO₃ | MIBK/DMF | 0.5 | 85 | |
| Benzyl Chloride | K₂CO₃ | MIBK/DMF | 2 | 78 | |
| n-Butyl Bromide | K₂CO₃ | MIBK/DMF | 4 | 72 | |
| tert-Butyl Bromide | K₂CO₃ | MIBK/DMF | 24 | <10 (steric hindrance) |
Key Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-2,4-pentanedione
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
2,4-pentanedione (65.2 g, 0.65 mol)
-
Methyl iodide (113 g, 0.80 mol)
-
Anhydrous potassium carbonate (84 g)
-
Acetone (125 mL)
Procedure:
-
Dry the potassium carbonate at 100°C for 2 hours before use.
-
In a 500-mL round-bottomed flask equipped with a reflux condenser, combine 2,4-pentanedione, methyl iodide, anhydrous potassium carbonate, and acetone.
-
Heat the mixture to reflux and maintain for 4.5 hours to minimize dialkylation.
-
Allow the mixture to cool to room temperature.
-
Filter the insoluble material and wash it with acetone.
-
Combine the filtrate and the acetone washings and concentrate them on a steam bath.
-
Decant the crude product from any precipitated potassium iodide.
-
Distill the residual oil to obtain 3-methyl-2,4-pentanedione.
Protocol 2: Purification of 3-Alkyl-2,4-pentanediones via Copper(II) Complex Formation
This general protocol can be used to purify C-alkylated products from O-alkylated and dialkylated impurities.
Materials:
-
Crude 3-alkyl-2,4-pentanedione mixture
-
Copper(II) acetate monohydrate
-
Methanol or Ethanol
-
Dilute hydrochloric acid
-
Diethyl ether or other suitable organic solvent
Procedure:
-
Dissolve the crude reaction mixture in methanol or ethanol.
-
Prepare a saturated solution of copper(II) acetate in the same solvent.
-
Slowly add the copper(II) acetate solution to the solution of the crude product with stirring.
-
A precipitate of the bis(3-alkyl-2,4-pentanedionato)copper(II) complex should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid complex by filtration and wash it with cold solvent.
-
Suspend the purified copper complex in a mixture of diethyl ether and dilute hydrochloric acid.
-
Stir vigorously until the solid dissolves and the aqueous layer turns blue.
-
Separate the organic layer, and extract the aqueous layer with fresh diethyl ether.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the purified 3-alkyl-2,4-pentanedione.
Visualizations
Caption: Factors influencing C- vs. O-alkylation selectivity.
Caption: Troubleshooting workflow for low product yield.
References
addressing solubility issues of 3-(1-Adamantyl)-2,4-pentanedione in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 3-(1-Adamantyl)-2,4-pentanedione in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: The this compound molecule contains an adamantyl group, which is a bulky, highly lipophilic (fat-loving) cage-like structure. This moiety significantly increases the compound's overall lipophilicity, leading to poor solubility in polar solvents like water and aqueous buffers commonly used in biological assays.[1][2][3][4]
Q2: What are the initial signs of solubility issues in my experiment?
A2: You may observe one or more of the following:
-
Precipitation: The compound falls out of solution, appearing as a solid, cloudiness, or film.
-
Inconsistent Results: High variability between replicate wells or experiments.
-
Low Potency: The compound appears less active than expected due to a lower-than-intended concentration in the assay medium.
-
Non-specific Activity: Compound aggregates may interact non-specifically with assay components, leading to artifacts.
Q3: What is a good starting solvent for creating a stock solution?
A3: Due to its lipophilic nature, a water-miscible organic solvent is recommended for preparing a high-concentration stock solution. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Dimethylformamide (DMF)
It is crucial to then dilute this stock solution into your final aqueous assay buffer, ensuring the final concentration of the organic solvent is low enough to not affect the biological system (typically <1%, often <0.1%).
Troubleshooting Guide: Addressing Solubility Issues
Problem: Compound precipitates upon dilution into aqueous assay buffer.
This is a common issue when a concentrated stock in an organic solvent is diluted into a predominantly aqueous environment.
Solution Workflow:
A troubleshooting workflow for compound precipitation.
Detailed Steps & Protocols:
-
Decrease Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay. The compound may be soluble at lower concentrations.
-
Optimize Dilution Method:
-
Protocol: Instead of adding the stock solution directly to the final buffer volume, perform serial dilutions. For the final dilution step, add the aqueous buffer to the small volume of stock solution while vortexing vigorously. This can prevent localized high concentrations that lead to immediate precipitation.
-
-
Use a Co-solvent System:
-
Protocol: Prepare your final assay buffer with a small percentage of a water-miscible organic solvent (a co-solvent).[5] The concentration should be empirically determined to be non-toxic to your cells or assay components.
-
Example: Prepare a 5% (v/v) DMSO in phosphate-buffered saline (PBS) solution. Test this buffer for its effect on your assay's negative control before using it with the compound.
-
-
Employ Solubilizing Excipients: These are agents that help keep hydrophobic compounds in solution.
-
Surfactants: Surfactants form micelles that can encapsulate the lipophilic compound.[5]
-
Protocol: Add a low concentration of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 to your assay buffer. A typical starting concentration is 0.01% to 0.1%.
-
Caution: Surfactants can interfere with some biological assays, so proper controls are essential.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can accommodate lipophilic molecules like adamantane derivatives.[3][5][6]
-
Protocol: Prepare a solution of β-cyclodextrin (or a more soluble derivative like HP-β-CD) in your assay buffer. Add your compound stock to this solution. The cyclodextrin will help to keep it soluble.
-
Example: Prepare a 10 mM solution of HP-β-CD in your assay buffer.
-
-
Problem: Inconsistent or non-reproducible assay results.
This may be due to the formation of small, invisible compound aggregates that affect the assay.
Logical Troubleshooting Flow:
A logical flow for troubleshooting inconsistent assay results.
Quantitative Data: Solubility Enhancement Strategies
The following table summarizes common formulation strategies for poorly soluble drugs, which can be applied to this compound.[5][6][7] The effectiveness of each will be compound and system-dependent and must be determined empirically.
| Formulation Strategy | Mechanism of Action | Typical Concentration Range | Advantages | Potential Disadvantages |
| Co-solvents | Increases the polarity of the solvent mixture, enhancing solubility of lipophilic compounds. | 1-10% (e.g., DMSO, Ethanol) | Simple to implement. | Can cause toxicity or affect protein function at higher concentrations. |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. | 0.01-1% (e.g., Tween® 20, Cremophor® EL) | Effective at low concentrations. | Can interfere with cell membranes or enzyme activity; may cause foaming. |
| Cyclodextrins | Forms inclusion complexes where the hydrophobic compound is held within the cyclodextrin's central cavity. | 1-20 mM (e.g., HP-β-CD, SBE-β-CD) | Generally low toxicity; can improve bioavailability. | Can be expensive; may have a saturable effect. |
| pH Modification | For ionizable compounds, adjusting the pH to favor the charged species can increase solubility. | pH dependent on pKa | Very effective for acidic or basic compounds. | This compound is not strongly ionizable. |
| Lipid-Based Formulations | Dissolves the compound in a lipid vehicle, which can form emulsions or micelles in aqueous media. | Varies widely | Can significantly enhance solubility and mimic in vivo delivery. | Complex formulations; may not be suitable for all in vitro assays. |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Solution using HP-β-CD
-
Prepare a 100 mM HP-β-CD Solution: Dissolve the appropriate amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your final assay buffer (e.g., PBS or cell culture medium).
-
Prepare a Concentrated Compound Stock: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Create the Working Solution: Add the 10 mM DMSO stock solution dropwise into the 100 mM HP-β-CD solution while vortexing to achieve the desired final compound concentration. For a 100 µM final concentration, you would add 1 part of the 10 mM stock to 99 parts of the HP-β-CD solution.
-
Equilibrate: Allow the solution to incubate at room temperature for at least 1 hour to ensure complex formation.
-
Final Dilution: This 100 µM working solution can now be further diluted in the standard assay buffer for your final experimental concentrations.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
To confirm if your compound is forming aggregates, DLS can be used to detect sub-micron particles.
-
Prepare Samples: Prepare your compound in the final assay buffer at the highest concentration to be used in the experiment. Also prepare a "buffer only" blank.
-
Filter Samples: Filter both the compound solution and the blank buffer through a 0.02 µm filter to remove dust.
-
Acquire Data: Place the sample in the DLS instrument and acquire data according to the manufacturer's instructions.
-
Analyze Results: Compare the particle size distribution of your compound solution to the blank. The presence of particles significantly larger than the expected molecular size (e.g., >10 nm) indicates aggregation.
Biological Context: Potential Signaling Pathways
While the specific targets of this compound are under investigation, adamantane-containing compounds have been explored for a variety of biological activities, including antimicrobial and anticancer effects.[1][2][8] The adamantane moiety often enhances interaction with hydrophobic pockets in enzymes or receptors.[1]
Generalized signaling pathway for a lipophilic compound.
References
- 1. This compound - Molwiki [molwiki.com]
- 2. mdpi.com [mdpi.com]
- 3. Overcoming barriers with non-covalent interactions: supramolecular recognition of adamantyl cucurbit[n]uril assemblies for medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel adamantyl retinoid-related molecules with POLA1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing side reactions in the adamantylation of 2,4-pentanedione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the adamantylation of 2,4-pentanedione. Our aim is to help you identify and minimize common side reactions to improve the yield and purity of your target compound, 3-(1-adamantyl)-2,4-pentanedione.
Troubleshooting Guide
This guide addresses specific issues that may arise during the adamantylation of 2,4-pentanedione, a common synthetic procedure in medicinal chemistry and materials science.
Problem 1: Low Yield of the Desired Product
If you are experiencing a low yield of this compound, several factors could be at play. Consult the table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inefficient Catalyst Activity | Ensure the Lewis acid catalyst (e.g., In(OTf)₃, FeCl₃, AlCl₃) is fresh and anhydrous. Consider using a catalyst known to be effective for this transformation. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the rate of reaction. If the temperature is too low, the reaction may not proceed to completion. Cautiously increasing the temperature may improve the yield, but be aware that higher temperatures can also promote side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction has not reached completion, consider extending the reaction time. |
| Poor Quality of Starting Materials | Use high-purity 2,4-pentanedione and adamantyl source (e.g., 1-bromoadamantane, 1-adamantanol). Impurities can interfere with the reaction. |
| Inappropriate Solvent | The choice of solvent is crucial. Non-polar, aprotic solvents like 1,2-dichloroethane are often effective. Protic solvents can deactivate the Lewis acid catalyst. |
Problem 2: Presence of Significant Impurities in the Product Mixture
The formation of side products is a common challenge in Friedel-Crafts alkylations. The primary side reactions in the adamantylation of 2,4-pentanedione are di-adamantylation and O-adamantylation .
| Observed Impurity | Identification | Probable Cause | Mitigation Strategy |
| Di-adamantylated Product | A compound with a mass corresponding to the addition of two adamantyl groups to 2,4-pentanedione. | Excess of the adamantylating agent or prolonged reaction times. The mono-alkylated product can undergo a second alkylation. | Use a stoichiometric amount or a slight excess of 2,4-pentanedione relative to the adamantylating agent. Reduce the reaction time and monitor the reaction progress closely to stop it once the desired product is maximized. |
| O-Adamantylated Product | An isomer of the desired product. Can be identified by spectroscopic methods (e.g., ¹³C NMR will show a different chemical shift for the enol ether carbon compared to the ketone carbonyls). | The reaction of the adamantyl cation with the oxygen atom of the enolate form of 2,4-pentanedione. This is often favored under certain conditions. | The choice of base and solvent can influence the C/O alkylation ratio. Using a non-polar, aprotic solvent and a bulky, non-coordinating base can favor C-alkylation. |
| Unreacted Starting Materials | Presence of 2,4-pentanedione and/or the adamantyl source in the final product. | Incomplete reaction. | Refer to the solutions for "Low Yield of the Desired Product". |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the adamantylation of 2,4-pentanedione?
Q2: How can I differentiate between the desired C-alkylated product and the O-alkylated side product?
A2: Spectroscopic methods are the most effective way to distinguish between these isomers.
-
¹H NMR: The desired this compound will show a characteristic singlet for the proton at the C3 position (if it were not substituted). In the C-alkylated product, this proton is absent. The O-alkylated product, an enol ether, will show a characteristic vinyl proton signal.
-
¹³C NMR: The C-alkylated product will have two distinct carbonyl signals. The O-alkylated product will have one carbonyl signal and signals corresponding to the enol ether double bond.
-
IR Spectroscopy: The C-alkylated product will show strong carbonyl absorption bands. The O-alkylated product will show a carbonyl absorption and a C=C stretching frequency.
Q3: Can the choice of Lewis acid catalyst influence the formation of side products?
A3: Yes, the nature and strength of the Lewis acid can affect the reaction's selectivity. A very strong Lewis acid might promote side reactions like polymerization or decomposition. It is advisable to screen a few different Lewis acids (e.g., In(OTf)₃, FeCl₃, AlCl₃) to find the optimal balance between reactivity and selectivity for your specific conditions.
Q4: What is the best way to purify the this compound from the side products?
A4: Column chromatography on silica gel is typically the most effective method for separating the desired product from unreacted starting materials and side products like the di-adamantylated and O-adamantylated compounds.
Experimental Protocols
General Protocol for the Adamantylation of 2,4-Pentanedione
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
1-Bromoadamantane
-
2,4-Pentanedione
-
Anhydrous Lewis Acid (e.g., In(OTf)₃)
-
Anhydrous 1,2-dichloroethane (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a stirred solution of 1-bromoadamantane (1.0 eq) in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., 5-10 mol%).
-
Add 2,4-pentanedione (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: Reaction scheme for the adamantylation of 2,4-pentanedione.
Caption: A workflow for troubleshooting the adamantylation of 2,4-pentanedione.
catalyst selection and optimization for the synthesis of 3-(1-Adamantyl)-2,4-pentanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(1-Adamantyl)-2,4-pentanedione. This resource is intended for researchers, scientists, and professionals in drug development who are working on the C-alkylation of acetylacetone with adamantane derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through the C-alkylation of acetylacetone with a suitable 1-adamantyl electrophile. The most common adamantyl sources are 1-bromoadamantane, 1-chloroadamantane, or 1-hydroxyadamantane. The reaction is generally catalyzed by a metal complex.
Q2: What types of catalysts are effective for this synthesis?
Various metal-based catalysts have been reported to be effective for the C-alkylation of β-dicarbonyl compounds. For the synthesis of this compound, catalysts based on manganese, iron, cobalt (Co(II), Co(III)), and zinc (Zn(II)) have been mentioned in the literature. The choice of catalyst can significantly impact reaction yield and conditions.
Q3: What are the typical solvents used for this reaction?
The choice of solvent is crucial for the success of the alkylation reaction. Aprotic polar solvents are often employed. For similar C-alkylation reactions, solvents like dimethylformamide (DMF) have been shown to play a significant role. In some cases, a mixture of solvents, such as DMF and methyl isobutyl ketone (MIBK), has been found to be optimal, allowing for shorter reaction times and satisfactory yields.[1]
Q4: What are the key reaction parameters to optimize?
For successful synthesis, optimization of the following parameters is critical:
-
Catalyst Loading: The amount of catalyst used can affect the reaction rate and yield.
-
Temperature: The reaction temperature will influence the rate of reaction and the formation of potential side products.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for completion and to minimize degradation or side reactions.
-
Solvent System: As mentioned, the choice of solvent or solvent mixture can significantly impact the reaction outcome.
-
Base: A base is often required to deprotonate the acetylacetone, forming the enolate nucleophile. The choice and stoichiometry of the base are important.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst. | Ensure the catalyst is of good quality and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Consider trying a different catalyst system (e.g., switching from an iron-based to a cobalt-based catalyst). |
| Inefficient deprotonation of acetylacetone. | Use a stronger base or ensure the base is anhydrous if it is water-sensitive. The stoichiometry of the base should be at least equivalent to the acetylacetone. | |
| Poor quality of adamantyl precursor. | Verify the purity of the 1-adamantyl halide or alcohol. Impurities can interfere with the reaction. | |
| Inappropriate solvent. | The solvent may not be suitable for the chosen catalyst or base. Experiment with different aprotic polar solvents or solvent mixtures.[1] | |
| Formation of Side Products | O-alkylation instead of C-alkylation. | The reaction conditions (solvent, temperature, counter-ion of the enolate) can influence the C/O alkylation ratio. Generally, polar aprotic solvents favor C-alkylation. |
| Di-alkylation of acetylacetone. | Use a stoichiometric amount of the adamantyl precursor relative to acetylacetone. Adding the adamantyl reagent slowly to the reaction mixture can also help minimize di-alkylation. | |
| Decomposition of reactants or product. | The reaction temperature might be too high. Try running the reaction at a lower temperature for a longer period. | |
| Difficult Product Purification | Unreacted starting materials. | Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Column chromatography is often effective for separating the product from unreacted starting materials. |
| Presence of catalyst residues. | Choose a catalyst that is easily separable. Some catalysts may require specific workup procedures, such as washing with an aqueous solution to remove metal salts. |
Experimental Protocols
Below is a generalized experimental protocol for the synthesis of this compound. Note: This is a general guideline, and optimization of specific conditions is highly recommended.
Materials:
-
1-Bromoadamantane
-
Acetylacetone
-
Anhydrous base (e.g., potassium carbonate, sodium hydride)
-
Metal catalyst (e.g., Iron(III) chloride, Cobalt(II) chloride)
-
Anhydrous aprotic polar solvent (e.g., DMF)
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
-
Reagent Addition: Under an inert atmosphere, add the anhydrous solvent to the flask.
-
Add the acetylacetone and the base to the solvent. Stir the mixture until the base has fully reacted to form the enolate.
-
Add the metal catalyst to the reaction mixture.
-
In a separate flask, dissolve the 1-bromoadamantane in a small amount of the anhydrous solvent.
-
Reaction: Slowly add the 1-bromoadamantane solution to the reaction mixture containing the enolate and catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Data Presentation
Table 1: Catalyst and Reactant Overview
| Catalyst Type | Adamantyl Source | Key Considerations |
| Iron Compounds | 1-Bromo-, 1-Chloro-, or 1-Hydroxyadamantane | Generally inexpensive and readily available. Optimization of ligand and iron oxidation state may be necessary. |
| Manganese Compounds | 1-Bromo-, 1-Chloro-, or 1-Hydroxyadamantane | Can be effective catalysts for alkylation reactions. |
| Cobalt(II), Cobalt(III) Complexes | 1-Bromoadamantane | Known to be effective for the C-alkylation of β-dicarbonyl compounds. |
| Zinc(II) Complexes | 1-Bromoadamantane | Can also be utilized for this transformation. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision logic for catalyst selection in the synthesis.
References
overcoming common problems in the synthesis of adamantane derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of adamantane derivatives. It is designed for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of adamantane derivatives.
Problem 1: Low Yield in Adamantane Isomerization to Adamantane
Q: My Lewis acid-catalyzed isomerization of tetrahydrodicyclopentadiene is resulting in a low yield of adamantane. What are the potential causes and solutions?
A: Low yields in this classic adamantane synthesis are common and can often be attributed to several factors. Here is a systematic guide to troubleshooting this issue.
Possible Causes and Solutions:
-
Catalyst Quality and Handling: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), is highly sensitive to moisture.[1] Inactivation of the catalyst by water will significantly reduce the yield.
-
Solution: Use freshly opened, high-purity aluminum halide. Handle the catalyst in a glovebox or under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
-
Reaction Temperature and Time: The isomerization process requires specific temperature control. Temperatures that are too low will result in incomplete reaction, while excessively high temperatures can lead to side reactions like cracking and polymerization, forming non-distillable residues.[2]
-
Solution: Carefully control the reaction temperature. The exothermic rearrangement of the endo-isomer of tetrahydrodicyclopentadiene to the exo-isomer will initially raise the temperature. Maintain the temperature within the optimal range reported in established protocols. Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time.
-
-
Purity of Starting Material: The purity of the starting tetrahydrodicyclopentadiene can impact the reaction's efficiency.
-
Solution: Purify the technical-grade dicyclopentadiene by distillation before use.
-
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting material or by the formation of coke-like materials at high temperatures.[2]
-
Solution: Ensure the purity of the starting material. If catalyst deactivation is suspected, consider using a higher catalyst loading or a more robust catalyst system, such as a superacid or a supported catalyst.[1]
-
Troubleshooting Workflow for Low Yield in Adamantane Isomerization
References
Technical Support Center: Optimization of Antimicrobial Testing Protocols for Water-Insoluble Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing antimicrobial susceptibility testing for water-insoluble compounds.
Frequently Asked Questions (FAQs)
Q1: My water-insoluble compound precipitates when added to the broth medium. How can I resolve this?
A1: Compound precipitation is a common challenge. Here are several strategies to address this issue:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a widely used solvent for water-insoluble compounds in antimicrobial testing.[1][2] However, it's crucial to determine the highest concentration of DMSO that does not inhibit microbial growth. A solvent toxicity control is essential. Other potential solvents include ethanol, methanol, or acetic acid, but their antimicrobial properties and effects on the test organism must be evaluated.[1][2]
-
Co-solvents and Surfactants: The use of co-solvents or non-ionic surfactants like Polysorbate 80 (Tween 80) can help to maintain the solubility of your compound in the aqueous medium.[1] It is important to include a control with the co-solvent or surfactant alone to ensure it does not have any antimicrobial activity at the concentration used.
-
Sonication: Applying sonication can help to disperse the compound and create a more uniform suspension in the test medium.[1]
-
Gentle Heating: For compounds that are not heat-sensitive, gentle heating of the solvent during the initial dissolving step may improve solubility.[2] However, be cautious not to degrade the compound.
Q2: I am not observing a clear zone of inhibition in my agar diffusion assay. What could be the reason?
A2: The agar diffusion method is often unsuitable for water-insoluble compounds due to their poor diffusion through the aqueous agar matrix.[3] This can lead to false-negative results or inconsistent zone sizes. Several factors can contribute to the lack of a clear inhibition zone:
-
Poor Diffusion: Hydrophobic compounds have limited ability to diffuse through the hydrophilic agar gel.[3]
-
Precipitation: The compound may precipitate at the application site (disk or well) and not diffuse into the agar.[1]
-
Compound Binding: The compound may bind to the components of the agar medium, reducing its availability to inhibit microbial growth.
For these reasons, broth-based methods like broth microdilution are generally recommended for testing water-insoluble compounds.[1]
Q3: What is the recommended method for determining the Minimum Inhibitory Concentration (MIC) of a water-insoluble compound?
A3: The broth microdilution method is the most widely accepted and reliable technique for determining the MIC of water-insoluble compounds.[4][5][6] This method involves preparing serial dilutions of the compound in a liquid growth medium in a 96-well microtiter plate. The wells are then inoculated with a standardized bacterial suspension. After incubation, the lowest concentration of the compound that visibly inhibits bacterial growth is determined as the MIC. This method minimizes the diffusion issues associated with agar-based assays.[3]
Q4: What are the critical controls to include in my antimicrobial susceptibility testing experiments for water-insoluble compounds?
A4: Including appropriate controls is crucial for the validity and interpretation of your results. The following controls are essential:
-
Solvent Toxicity Control: This control contains the highest concentration of the solvent (e.g., DMSO) used in the experiment but no test compound. This is to ensure that the solvent itself is not inhibiting microbial growth.[1][3]
-
Positive Control: A known, clinically relevant antibiotic is used as a positive control to ensure that the test system is working correctly and the microorganisms are susceptible to a standard antimicrobial agent.[3]
-
Negative Control (Growth Control): This well contains only the broth medium and the microbial inoculum, without any test compound or solvent. It demonstrates that the bacteria can grow under the experimental conditions.[4]
-
Sterility Control: This well contains only the sterile broth medium to check for any contamination during the experimental setup.[4]
Troubleshooting Guides
Issue 1: Inconsistent MIC values between experimental repeats.
| Potential Cause | Troubleshooting Step |
| Incomplete dissolution or precipitation of the compound. | Ensure the compound is fully dissolved in the initial stock solution. Visually inspect for any precipitates before making serial dilutions. Consider using sonication or gentle warming if the compound's stability allows.[1][2] |
| Inaccurate pipetting of viscous solvent (e.g., DMSO). | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solvents. |
| Variability in inoculum preparation. | Strictly adhere to standardized protocols for preparing the microbial inoculum to a specific McFarland standard to ensure a consistent cell density in each well.[7] |
| Compound degradation. | Assess the stability of your compound in the chosen solvent and culture medium over the incubation period. |
Issue 2: Microbial growth is observed in the solvent control well.
| Potential Cause | Troubleshooting Step |
| Solvent concentration is too low to be inhibitory. | This is the expected outcome and validates that the solvent at the tested concentration does not interfere with the assay. No action is needed. |
Issue 3: No microbial growth is observed in the solvent control well.
| Potential Cause | Troubleshooting Step |
| The solvent concentration is toxic to the microorganism. | Perform a dose-response experiment with the solvent to determine the highest non-inhibitory concentration. The final concentration of the solvent in the assay should be below this level.[1] |
| Contamination of the solvent with an antimicrobial agent. | Use fresh, sterile solvent for subsequent experiments. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Water-Insoluble Compounds
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of a water-insoluble compound using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve the water-insoluble compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 100 times the highest desired final concentration). Ensure complete dissolution.
-
-
Preparation of Intermediate Dilutions:
-
Perform serial two-fold dilutions of the stock solution in the chosen solvent to create a range of intermediate concentrations.
-
-
Preparation of Final Dilutions in Microtiter Plate:
-
Add a specific volume of CAMHB to each well of a 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each intermediate compound dilution into the corresponding wells of the microtiter plate, resulting in a final solvent concentration that is non-inhibitory (typically ≤1% v/v).
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]
-
Dilute the adjusted inoculum in CAMHB to achieve the final desired inoculum density in the wells (typically 5 x 10⁵ CFU/mL).
-
-
Inoculation of Microtiter Plate:
-
Add the diluted bacterial inoculum to all wells except the sterility control well.
-
-
Inclusion of Controls:
-
Solvent Control: Wells containing the highest concentration of DMSO and the bacterial inoculum.
-
Positive Control: Wells containing a known antibiotic and the bacterial inoculum.
-
Negative (Growth) Control: Wells containing CAMHB and the bacterial inoculum only.
-
Sterility Control: Wells containing CAMHB only.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.[5]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A spectrophotometric reading can also be used for a more quantitative assessment.
-
Quantitative Data Summary
Table 1: Commonly Used Solvents and Their Recommended Maximum Non-Inhibitory Concentrations
| Solvent | Maximum Recommended Concentration (v/v) | Notes |
| Dimethyl sulfoxide (DMSO) | ≤ 1% - 5% | Most commonly used solvent.[1] Toxicity should be verified for each microbial species. |
| Ethanol | ≤ 1% - 2% | Has intrinsic antimicrobial activity, so a low concentration is crucial.[2] |
| Methanol | ≤ 1% | Similar to ethanol, requires careful control of final concentration.[2] |
| Acetic Acid | ≤ 0.5% | Can significantly alter the pH of the medium.[1] |
Visualizations
Caption: Workflow for Broth Microdilution Assay.
Caption: Troubleshooting Inconsistent MICs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chainnetwork.org [chainnetwork.org]
- 8. nih.org.pk [nih.org.pk]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-(1-Adamantyl)-2,4-pentanedione and Other β-Diketones for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, β-diketones are pivotal intermediates and ligands, prized for their ability to form stable metal complexes and serve as precursors for heterocyclic compounds. Among these, 3-(1-Adamantyl)-2,4-pentanedione is of growing interest due to the unique properties conferred by its bulky, lipophilic adamantyl substituent. This guide provides a comparative analysis of this compound against two archetypal β-diketones: the simple, sterically unhindered acetylacetone, and the aromatic dibenzoylmethane. This objective comparison, supported by available experimental and predicted data, aims to inform researchers, scientists, and drug development professionals on the relative merits and potential applications of these compounds.
Physicochemical Properties: A Quantitative Comparison
The introduction of the adamantyl group at the central carbon of the pentanedione backbone significantly influences its physicochemical properties. The steric bulk and high lipophilicity of the adamantyl moiety are key differentiators from the methyl groups of acetylacetone and the phenyl groups of dibenzoylmethane. These differences are reflected in their acidity (pKa), lipophilicity (logP), and the stability of their metal complexes.
| Property | This compound | Acetylacetone | Dibenzoylmethane |
| Molar Mass ( g/mol ) | 234.34 | 100.12 | 224.25 |
| pKa | ~10.51 (Predicted)[1] | ~8.99 (in water at 25°C)[1] | ~8.95 (Predicted)[2] |
| Predicted logP | 3.3 | -0.24 | 3.86 |
| Keto-Enol Tautomerism | Predominantly keto form due to steric hindrance of the adamantyl group. | Exists as an equilibrium mixture of keto and enol forms.[1] | Favors the enol form, stabilized by conjugation with the phenyl rings. |
| Metal Complex Stability (e.g., with Cu(II)) | Expected to be lower than acetylacetonate due to steric hindrance. | Forms highly stable complexes (logK1 ≈ 8.77 for Cu(II)). | Forms stable complexes. |
Note: The pKa value for this compound is a predicted value. Experimental determination is recommended for confirmation. The logP values are predicted and serve as an estimation of lipophilicity.
Keto-Enol Tautomerism: The Influence of the 3-Substituent
The equilibrium between the keto and enol tautomers is a defining characteristic of β-diketones and is crucial for their reactivity and complexation behavior. This equilibrium is significantly influenced by the nature of the substituent at the 3-position.
-
Acetylacetone exists in a dynamic equilibrium between its keto and enol forms.[1]
-
Dibenzoylmethane strongly favors the enol form due to the electronic stabilization provided by the conjugation of the enol's double bond with the two phenyl rings.
-
For This compound , the bulky adamantyl group introduces significant steric strain, which destabilizes the planar enol form. Consequently, it is predicted to exist predominantly in the keto form. This has important implications for its coordination chemistry and reactivity, as the formation of the enolate, necessary for metal chelation, will be less favorable compared to acetylacetone and dibenzoylmethane.
Metal Complexation and Catalytic Activity
The ability of β-diketones to form stable metal complexes is central to their application in catalysis and as precursors for advanced materials.
Copper(II) complexes of β-diketones are known to be effective catalysts for various oxidation reactions. The catalytic activity is influenced by the electronic and steric properties of the ligand. While the electron-donating nature of the adamantyl group might enhance the catalytic activity of the metal center, the steric bulk could also hinder substrate access. A comparative study of the catalytic performance of the copper(II) complexes of these three β-diketones in a model oxidation reaction, such as the oxidation of cyclohexane, would be necessary to elucidate the net effect of the adamantyl substituent.
Applications in Drug Development
The adamantane cage is a well-established pharmacophore in drug design, known to enhance the lipophilicity and metabolic stability of drug candidates. Incorporating an adamantyl group into a β-diketone framework opens possibilities for the development of new therapeutic agents. For instance, β-diketones are known to be precursors for various heterocyclic drugs, and the adamantyl moiety could be used to modulate the pharmacological profile of these compounds. Furthermore, the metal complexes of adamantyl-β-diketones could be explored as novel metallodrugs.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Synthesis of this compound
A reported synthesis involves the reaction of 1-bromoadamantane, 1-chloroadamantane, or 1-hydroxyadamantane with acetylacetone in the presence of a manganese or iron catalyst, which gives the product in high yield.[3]
Materials:
-
1-bromoadamantane
-
Acetylacetone
-
Manganese(II) salt (e.g., MnCl₂) or Iron(III) salt (e.g., FeCl₃)
-
Suitable solvent (e.g., a high-boiling point ether or hydrocarbon)
-
Base (e.g., sodium hydride or potassium carbonate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone in the chosen solvent.
-
Add the base portion-wise to the solution at room temperature to form the acetylacetonate anion.
-
Add the manganese or iron catalyst to the mixture.
-
Add a solution of 1-bromoadamantane in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Determination of pKa by Potentiometric Titration
Materials:
-
The β-diketone of interest
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
A suitable solvent system (e.g., a mixture of water and an organic solvent like dioxane or methanol for hydrophobic compounds)
-
pH meter with a calibrated glass electrode
-
Constant temperature water bath
Procedure:
-
Prepare a solution of the β-diketone of a known concentration in the chosen solvent system.
-
Add a known volume of a standardized strong acid (e.g., 0.1 M HCl) to the solution.
-
Immerse the pH electrode in the solution and allow it to equilibrate at a constant temperature.
-
Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant.
-
Plot the pH values against the volume of the added base to obtain a titration curve.
-
The pKa can be determined from the titration curve at the half-equivalence point.
Determination of Metal Complex Stability Constants by Spectrophotometry (Job's Method of Continuous Variation)
Materials:
-
Stock solutions of the metal salt (e.g., Cu(NO₃)₂) and the β-diketone ligand of the same molar concentration.
-
A suitable buffer solution to maintain a constant pH.
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of solutions with a constant total molar concentration of metal and ligand but with varying mole fractions of the ligand (from 0 to 1). The total volume of each solution should be kept constant.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the metal-ligand complex.
-
Correct the absorbance for any absorbance from the free ligand or metal ion at this wavelength.
-
Plot the corrected absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.
-
The stability constant (K_f) can then be calculated from the absorbance data.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
Validating the Antimicrobial Efficacy of Adamantane Derivatives Against Standard Antibiotics: A Comparative Guide
To the intended audience of researchers, scientists, and drug development professionals: This guide provides a comparative analysis of the antimicrobial efficacy of various adamantane derivatives, supported by experimental data from published studies. The requested analysis of 3-(1-Adamantyl)-2,4-pentanedione could not be completed as no publicly available data on its antimicrobial properties were identified during a comprehensive literature search.
This guide, therefore, shifts focus to the broader class of adamantane-containing compounds, which have demonstrated significant potential as antimicrobial agents. The unique lipophilic and rigid cage structure of the adamantane moiety is believed to contribute to their biological activity, making them a promising scaffold in the development of new therapeutics.[1][2][3] This document summarizes key findings on the antimicrobial performance of several adamantane derivatives compared to standard antibiotics, details the experimental methodologies used for their evaluation, and provides visualizations of the typical experimental workflow.
Comparative Antimicrobial Efficacy of Adamantane Derivatives
The following table summarizes the in vitro antimicrobial activity of selected adamantane derivatives against a panel of clinically relevant bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.[2][4]
| Compound | Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
| 1-((2-chloro-3,4-dimethoxybenzylidene) amino(adamantane) | Candida krusei | 32 | Not Specified | - |
| Candida parapsilosis | 32 | Not Specified | - | |
| 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides (Compound 7a-c) | Gram-positive bacteria | 0.5 - 32 | Not Specified | - |
| Gram-negative bacteria | 0.5 - 32 | Not Specified | - | |
| N-substituted adamantylester imides | Staphylococcus aureus | > 6 | Not Specified | - |
| 5-(1-adamantyl)-1,2,4-triazole-3-thiol derivatives (Compounds 6b, 6c, 6d, 6e, 6f) | Various Bacteria | Potent | Not Specified | - |
| 5-(1-adamantyl)-1,2,4-triazole-3-thiol derivatives (Compounds 10b, 10c, 10d) | Various Bacteria | Potent | Not Specified | - |
| 5-(1-adamantyl)-1,2,4-triazole-3-thiol derivatives (Compounds 12c, 12d, 12e, 13, 14) | Various Bacteria | Potent | Not Specified | - |
| 4-(Adamantan-1-yl)-1-(4-fluorobenzylidene)-3-thiosemicarbazide (Compound 4a) | Candida albicans | Good | Not Specified | - |
| 4-(Adamantan-1-yl)-1-(4-methoxybenzylidene)-3-thiosemicarbazide (Compound 4g) | Candida albicans | Good | Not Specified | - |
Note: "Potent" and "Good" are qualitative descriptions from the source material where specific MIC values were not provided in the abstract. The specific MIC values for the triazole derivatives are available in the full publication.[3]
Experimental Protocols
The evaluation of the antimicrobial efficacy of adamantane derivatives typically follows standardized protocols to ensure reproducibility and comparability of results. The most common method cited in the literature is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[4]
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions (temperature and time) appropriate for the specific microorganism. The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
A general workflow for this process is illustrated in the diagram below.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for the antimicrobial activity of most adamantane derivatives is not yet fully elucidated. The high lipophilicity of the adamantane cage is thought to facilitate the interaction with and disruption of microbial cell membranes.[2] However, without specific studies on signaling pathways, a diagrammatic representation would be speculative. Further research is required to understand the molecular targets and pathways affected by these compounds.
Conclusion
While data on the specific compound this compound is not available, the broader class of adamantane derivatives shows considerable promise as a source of new antimicrobial agents. Various synthesized adamantane-containing molecules have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The continued exploration of this chemical space, coupled with detailed mechanistic studies, is warranted to develop novel and effective treatments for infectious diseases.
References
- 1. Synthesis and antimicrobial activity of new adamantane derivatives III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial, and anti-inflammatory activity, of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity evaluation of some new adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Chelating Properties of 3-(1-Adamantyl)-2,4-pentanedione and EDTA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chelating properties of the novel β-diketone ligand, 3-(1-Adamantyl)-2,4-pentanedione, and the well-established chelating agent, Ethylenediaminetetraacetic acid (EDTA). This objective analysis is supported by available experimental data and established chemical principles, offering valuable insights for applications in drug development, analytical chemistry, and materials science.
Introduction to the Chelating Agents
Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, meaning it can form six bonds with a single metal ion, leading to the formation of highly stable, water-soluble complexes. Its strong affinity for a wide range of di- and trivalent metal ions has made it an indispensable tool in various scientific and industrial fields.
This compound is a bidentate β-diketone ligand. The presence of the bulky, lipophilic adamantyl group at the 3-position is expected to significantly influence its coordination chemistry, including the stability and solubility of its metal complexes, compared to simpler β-diketones. While the synthesis of this compound has been reported, comprehensive studies on its metal chelating properties are limited in publicly available literature.
Quantitative Comparison of Chelating Properties
A direct quantitative comparison of the chelating properties of this compound and EDTA requires the determination of their stability constants (log K) with various metal ions. The stability constant is a measure of the strength of the interaction between a ligand and a metal ion.
Table 1: Stability Constants (log K) of EDTA with Various Metal Ions
| Metal Ion | log K₁ |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
| Fe²⁺ | 14.3 |
| Fe³⁺ | 25.1 |
| Cu²⁺ | 18.8 |
| Zn²⁺ | 16.5 |
| Pb²⁺ | 18.0 |
| Al³⁺ | 16.1 |
Data compiled from various sources. Values may vary slightly depending on experimental conditions (temperature, ionic strength).
Table 2: Predicted vs. Available Data for this compound
| Metal Ion | log K₁ | log K₂ |
| Ca²⁺ | Data not available | Data not available |
| Mg²⁺ | Data not available | Data not available |
| Fe²⁺ | Data not available | Data not available |
| Fe³⁺ | Data not available | Data not available |
| Cu²⁺ | Data not available | Data not available |
| Zn²⁺ | Data not available | Data not available |
| Pb²⁺ | Data not available | Data not available |
| Al³⁺ | Data not available | Data not available |
Qualitative Comparison and Expected Trends
Based on the principles of coordination chemistry, we can infer some qualitative differences in the chelating properties of these two ligands.
| Feature | This compound | EDTA |
| Denticity | Bidentate (forms two bonds with a metal ion) | Hexadentate (forms six bonds with a metal ion) |
| Complex Stoichiometry | Typically forms ML₂, ML₃ complexes (M=metal, L=ligand) | Predominantly forms 1:1 (ML) complexes |
| Chelate Effect | Moderate chelate effect from the five-membered ring. | Very strong chelate effect due to the formation of five, five-membered chelate rings. |
| Steric Hindrance | The bulky adamantyl group may introduce significant steric hindrance, potentially affecting the stability and coordination geometry of the metal complexes. This could lead to lower stability constants compared to less hindered β-diketones. | Minimal steric hindrance around the donor atoms, allowing for effective coordination with a wide range of metal ions. |
| Solubility of Complexes | The lipophilic adamantyl group is expected to confer solubility in nonpolar organic solvents. | Metal-EDTA complexes are generally highly soluble in water. |
| Kinetic Inertness | Metal exchange is expected to be relatively facile. | Metal-EDTA complexes are kinetically inert, meaning the metal ion is released very slowly. |
Experimental Protocols for Determining Chelating Properties
The following are standard experimental methodologies for determining the stability constants of metal-ligand complexes. These protocols can be applied to this compound to generate the data required for a direct quantitative comparison with EDTA.
Potentiometric Titration
This is one of the most common and accurate methods for determining stability constants.
Principle: The formation of a metal-ligand complex often involves the displacement of protons from the ligand. By monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base, the concentration of the free ligand and the average number of ligands bound to the metal ion can be calculated. This data is then used to determine the stepwise and overall stability constants.
Methodology:
-
Solution Preparation:
-
Prepare a standard solution of the ligand (this compound) in a suitable solvent (e.g., a dioxane-water mixture to ensure solubility).
-
Prepare a standard solution of the metal salt (e.g., metal nitrate or perchlorate) of interest.
-
Prepare a standard solution of a strong acid (e.g., HClO₄) and a carbonate-free standard solution of a strong base (e.g., NaOH).
-
-
Titration:
-
Perform a series of titrations at constant temperature and ionic strength:
-
Titration of the strong acid alone.
-
Titration of the strong acid and the ligand.
-
Titration of the strong acid, the ligand, and the metal ion.
-
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for each titration.
-
From the titration curves, calculate the proton-ligand dissociation constants (pKa) and the metal-ligand stability constants (log K) using appropriate software packages (e.g., Hyperquad).
-
Spectrophotometry
This method is suitable when the formation of the metal-ligand complex results in a change in the UV-Vis absorption spectrum.
Principle: By measuring the absorbance of a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the ligand (or vice-versa), the concentration of the complexed and uncomplexed species can be determined using the Beer-Lambert law. This information is then used to calculate the stability constant.
Methodology:
-
Solution Preparation:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the this compound ligand.
-
Maintain a constant pH, temperature, and ionic strength.
-
-
Spectral Measurement:
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Analyze the spectral data using methods such as the mole-ratio method, Job's method of continuous variation, or by fitting the absorbance data to a model that includes the stability constant as a parameter.
-
Visualizing Experimental Workflows and Relationships
Logical Relationship of Chelation Properties
Caption: Factors influencing the stability and application of metal chelates.
Experimental Workflow for Stability Constant Determination
Caption: Workflow for determining stability constants via potentiometry and spectrophotometry.
Conclusion
EDTA remains a benchmark chelating agent due to its high denticity and the formation of exceptionally stable and water-soluble metal complexes. While quantitative data for the chelating properties of this compound are not yet available, its structure suggests it will act as a bidentate ligand, forming complexes that are likely to be more soluble in organic solvents. The bulky adamantyl group is a key feature that is expected to introduce significant steric effects, which may influence the stability and coordination geometry of its metal complexes.
Further experimental investigation, following the protocols outlined in this guide, is necessary to fully elucidate the chelating properties of this compound and to enable a direct quantitative comparison with EDTA. Such studies will be crucial in determining its potential for applications where the unique steric and solubility properties conferred by the adamantyl moiety are advantageous.
Cytotoxicity Profile of 3-(1-Adamantyl)-2,4-pentanedione: An Analysis of Available Data
Despite a comprehensive search of scientific literature and chemical databases, no publicly available experimental data was found regarding the cytotoxicity of 3-(1-Adamantyl)-2,4-pentanedione on any specific cell lines. This includes a lack of quantitative metrics such as IC50 values, detailed experimental protocols for its cytotoxic assessment, and investigations into its potential mechanisms of action or effects on cellular signaling pathways.
The compound, with the chemical formula C₁₅H₂₂O₂ and CAS number 102402-84-6, is a β-dicarbonyl derivative of adamantane. While numerous studies highlight the broad therapeutic potential of various adamantane-containing compounds in areas such as antiviral, anticancer, and antimicrobial applications, the specific cytotoxic profile of this compound remains uncharacterized in the public domain.
General Biological Context of Adamantane Derivatives
Adamantane and its derivatives are widely recognized for their lipophilic nature, a property that can enhance drug delivery and interaction with cellular membranes. This characteristic has been exploited in the development of various therapeutic agents. Research into adamantane-containing compounds has explored their potential as:
-
Anticancer Agents: Many adamantane derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The bulky adamantyl group can contribute to steric hindrance and specific binding interactions with biological targets.
-
Antimicrobial Agents: The adamantane moiety has been incorporated into molecules to develop new antimicrobial drugs, with some derivatives showing activity against bacteria and fungi.
-
Antiviral Agents: The antiviral properties of adamantane derivatives, such as amantadine and rimantadine, are well-established.
However, it is crucial to note that the biological activity of any compound is highly dependent on its specific chemical structure. The presence of the 2,4-pentanedione (a β-diketone) moiety in the target compound introduces a different chemical functionality compared to many of the more extensively studied adamantane derivatives, such as those containing amine or amide groups. The cytotoxic effects, if any, of this compound would be contingent on the interplay between the lipophilic adamantyl cage and the chemical reactivity of the β-dicarbonyl group.
Future Directions
To ascertain the cytotoxic properties of this compound, dedicated experimental studies would be required. A typical workflow for such an investigation is outlined below.
Experimental Workflow for Cytotoxicity Assessment
Figure 1. A generalized experimental workflow for assessing the cytotoxicity of a test compound on various cell lines.
This workflow would involve:
-
Compound Preparation: Synthesizing and purifying this compound.
-
Cell Line Selection: Choosing a panel of relevant human cancer cell lines (e.g., from different tissue origins) and at least one non-cancerous cell line to assess selectivity.
-
Treatment: Exposing the cultured cells to a range of concentrations of the compound.
-
Cytotoxicity Assay: Utilizing established assays like the MTT or XTT assay to measure cell viability and proliferation.
-
Data Analysis: Determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
-
Mechanism of Action: If significant cytotoxicity is observed, further experiments could elucidate the underlying mechanism, such as the induction of apoptosis or cell cycle arrest.
Without such dedicated experimental evaluation, any discussion on the cytotoxicity of this compound remains speculative. Researchers and drug development professionals interested in this compound would need to undertake these foundational studies to determine its biological activity.
Adamantyl-Containing Compounds as Enzyme Inhibitors: A Comparative Analysis of Vildagliptin and Other Gliptins
A comprehensive guide for researchers and drug development professionals on the mechanism of action of adamantyl-containing dipeptidyl peptidase-4 (DPP-4) inhibitors, featuring a comparative analysis with other prominent members of the gliptin class. This guide provides detailed experimental protocols and quantitative data to support the validation of their enzymatic inhibition.
The adamantane moiety, a bulky, lipophilic, three-dimensional cage-like hydrocarbon, has become a significant pharmacophore in modern drug design. Its unique structural properties are leveraged to enhance the efficacy, selectivity, and pharmacokinetic profiles of various therapeutic agents. One of the most successful applications of adamantane in drug development is in the design of enzyme inhibitors, exemplified by Vildagliptin, a potent inhibitor of dipeptidyl peptidase-4 (DPP-4). This guide explores the mechanism of action of Vildagliptin and provides a comparative analysis with other widely used DPP-4 inhibitors: Sitagliptin, Saxagliptin, and Linagliptin.
The Role of DPP-4 and the Incretin System
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells, suppress glucagon release from α-cells, slow gastric emptying, and promote satiety. By inactivating GLP-1 and GIP, DPP-4 curtails their beneficial effects on glycemic control.
Mechanism of Action of Vildagliptin and Other Gliptins
Vildagliptin and other gliptins are competitive, reversible inhibitors of the DPP-4 enzyme. They bind to the active site of DPP-4, preventing it from cleaving and inactivating GLP-1 and GIP. This leads to an increase in the circulating levels of active incretins, thereby enhancing their physiological effects. The ultimate result is improved glycemic control in patients with type 2 diabetes mellitus. The adamantyl group in Vildagliptin contributes to its high potency and favorable pharmacokinetic properties.
Comparative Analysis of DPP-4 Inhibitors
To provide a clear comparison of the inhibitory potential of Vildagliptin and its counterparts, the following table summarizes their reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values against DPP-4. It is important to note that these values can vary depending on the experimental conditions.
| Inhibitor | Chemical Scaffold | IC50 (nM) | Ki (nM) | Notes |
| Vildagliptin | Adamantyl-containing | ~2.5 - 50 | ~1.5 - 20 | Potent and selective inhibitor. |
| Sitagliptin | β-amino acid derivative | ~18 - 27 | ~19 | The first-in-class DPP-4 inhibitor. |
| Saxagliptin | Cyanopyrrolidine derivative | ~0.5 - 5 | ~1.3 | Forms a covalent but reversible bond with DPP-4. |
| Linagliptin | Xanthine-based | ~1 - 5 | ~1 | Primarily excreted unchanged in the feces. |
Experimental Protocols
Validating the inhibitory activity of compounds like Vildagliptin is a critical step in drug discovery. Below is a detailed protocol for a common in vitro assay used to determine the potency of DPP-4 inhibitors.
DPP-4 Enzyme Inhibition Assay (Fluorometric)
This assay measures the inhibition of DPP-4 activity using a fluorogenic substrate, H-Gly-Pro-AMC (7-amino-4-methylcoumarin). Cleavage of this substrate by DPP-4 releases the highly fluorescent AMC, which can be quantified to determine enzyme activity.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
H-Gly-Pro-AMC substrate
-
Test inhibitor (e.g., Vildagliptin) and other comparators
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and serial dilutions to create a range of concentrations.
-
Dilute the DPP-4 enzyme and H-Gly-Pro-AMC substrate in the assay buffer to their optimal working concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to triplicate wells:
-
Blank (no enzyme): Assay buffer and substrate.
-
Control (no inhibitor): Assay buffer, DPP-4 enzyme, and substrate.
-
Inhibitor wells: Assay buffer, DPP-4 enzyme, substrate, and varying concentrations of the test inhibitor.
-
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity of each well using a fluorometric plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the GLP-1 signaling pathway and the experimental workflow for the DPP-4 inhibition assay.
Caption: The Incretin (GLP-1) Signaling Pathway and the Action of Vildagliptin.
Caption: Experimental Workflow for a DPP-4 Enzyme Inhibition Assay.
Conclusion
Vildagliptin, featuring a characteristic adamantyl structure, is a potent and effective inhibitor of DPP-4, contributing significantly to the management of type 2 diabetes. Its mechanism of action, centered on the enhancement of the incretin system, is shared by other members of the gliptin class. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the evaluation and validation of novel enzyme inhibitors. The strategic incorporation of moieties like adamantane continues to be a promising avenue for the design of next-generation therapeutics.
Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers
An objective comparison of the anticancer, neuroprotective, and antiviral activities of key adamantane derivatives, supported by experimental data and detailed methodologies.
The rigid, lipophilic, and three-dimensional cage structure of adamantane has made it a valuable scaffold in medicinal chemistry, leading to the development of derivatives with a wide range of biological activities. This guide provides a comparative analysis of the anticancer, neuroprotective, and antiviral properties of selected adamantane derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to aid researchers and drug development professionals.
Anticancer Activity of Adamantyl Isothiourea Derivatives
Recent studies have highlighted the potential of adamantyl isothiourea derivatives as potent anticancer agents. The cytotoxic activity of these compounds has been evaluated against various human tumor cell lines, with some derivatives showing significant efficacy, particularly against hepatocellular carcinoma.
Quantitative Data: Anticancer Activity
The in vitro cytotoxic effects of several adamantyl isothiourea derivatives were determined using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Adamantyl Isothiourea Derivative 5 | Hep-G2 (Hepatocellular Carcinoma) | 7.70 | [1] |
| Adamantyl Isothiourea Derivative 6 | Hep-G2 (Hepatocellular Carcinoma) | 3.86 | [1] |
| 4-bromobenzyl analogue 2 | PC-3 (Prostate Cancer) | < 25 | [2] |
| HepG-2 (Hepatocellular Carcinoma) | < 25 | [2] | |
| MCF-7 (Breast Cancer) | < 25 | [2] | |
| HeLa (Cervical Cancer) | < 25 | [2] | |
| HCT-116 (Colorectal Carcinoma) | 25-50 | [2] | |
| 4-nitrobenzyl analogue 1 | Various Cancer Cell Lines | Moderate Activity | [2] |
Mechanism of Action: Inhibition of TLR4-MyD88-NF-κB Signaling
Adamantane-linked isothiourea derivatives have been shown to exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] This pathway is crucial in inflammation and immunity and its dysregulation is linked to cancer development and progression.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
References
- 1. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 3. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Adamantyl Pentanediones vs. Ampicillin: A Comparative Analysis of Antimicrobial Efficacy
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, adamantane derivatives have emerged as a promising class of compounds. This guide provides a comparative overview of the antimicrobial efficacy of adamantyl pentanediones against ampicillin, a widely used β-lactam antibiotic. The comparison is based on available experimental data and serves as a resource for researchers, scientists, and drug development professionals.
Introduction to Ampicillin
Ampicillin is a broad-spectrum β-lactam antibiotic that has been a cornerstone of antibacterial therapy for decades. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, ampicillin acylates the transpeptidase enzyme, preventing the cross-linking of peptidoglycan chains, which is crucial for maintaining the structural integrity of the bacterial cell wall. This disruption ultimately leads to cell lysis and bacterial death.
Adamantyl Pentanediones: An Emerging Class of Antimicrobials
The adamantane moiety, a bulky, lipophilic, tricyclic hydrocarbon, has been incorporated into various molecular scaffolds to enhance their therapeutic properties. In the context of antimicrobial drug discovery, adamantyl-containing compounds, including pentanediones, have been investigated for their potential to overcome existing resistance mechanisms. While the precise mechanism of action for adamantyl pentanediones is still under investigation, it is hypothesized that their lipophilicity allows for enhanced penetration of the bacterial cell membrane, potentially disrupting membrane integrity or inhibiting key intracellular enzymes.
Comparative Antimicrobial Efficacy
Direct comparative studies between adamantyl pentanediones and ampicillin are limited in the current body of scientific literature. However, by collating data from various studies on adamantane derivatives and comparing it with established minimum inhibitory concentration (MIC) values for ampicillin, a preliminary assessment of their relative efficacy can be made. It is crucial to note that the following data is compiled from different sources and should be interpreted with caution.
Table 1: Minimum Inhibitory Concentration (MIC) of Adamantane Derivatives Against Various Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-(1-Adamantyl)-3-(4-chlorophenyl)propane-1,3-dione | Staphylococcus aureus | 62.5 | |
| 1-(1-Adamantyl)-3-(4-methoxyphenyl)propane-1,3-dione | Staphylococcus aureus | 125 | |
| 1-(1-Adamantyl)-3-(4-nitrophenyl)propane-1,3-dione | Staphylococcus aureus | 62.5 | |
| 1-(1-Adamantyl)-3-phenylpropane-1,3-dione | Staphylococcus aureus | 125 | |
| Adamantyl-containing 1,3,4-oxadiazole derivative | Escherichia coli | >100 | |
| Adamantyl-containing 1,3,4-oxadiazole derivative | Pseudomonas aeruginosa | >100 |
Table 2: Minimum Inhibitory Concentration (MIC) of Ampicillin Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (penicillin-susceptible) | 0.25 - 2 | |
| Staphylococcus aureus (penicillin-resistant) | >16 | |
| Escherichia coli | 2 - 8 | |
| Pseudomonas aeruginosa | >1024 |
From the available data, certain adamantyl propane-1,3-dione derivatives show moderate activity against Staphylococcus aureus. However, their efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa appears to be limited in the tested compounds. In comparison, ampicillin demonstrates potent activity against susceptible strains of both Gram-positive and Gram-negative bacteria, although resistance is a significant clinical issue.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standard method for assessing the in vitro antimicrobial activity of a compound.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compound (adamantyl pentanedione or ampicillin) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacterium is observed.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
Caption: Workflow for MIC determination.
Conclusion
Adamantyl pentanediones represent an interesting scaffold for the development of new antimicrobial agents. The available data suggests that some derivatives possess moderate activity against Gram-positive bacteria. However, their efficacy, based on the limited publicly available information, does not yet surpass that of established antibiotics like ampicillin against susceptible strains. Further research, including direct comparative studies, is necessary to fully elucidate the antimicrobial potential of adamantyl pentanediones and their potential role in combating bacterial infections. The development of derivatives with a broader spectrum of activity and improved potency will be critical for their advancement as therapeutic agents.
A Spectroscopic Comparison of 3-(1-Adamantyl)-2,4-pentanedione and its Copper(II) Complex
This guide provides a detailed spectroscopic comparison of the β-diketone ligand, 3-(1-Adamantyl)-2,4-pentanedione (Hada), and its corresponding copper(II) metal complex, bis(3-(1-adamantyl)-2,4-pentanedionato)copper(II) ([Cu(ada)₂]). This document is intended for researchers, scientists, and professionals in the field of drug development and coordination chemistry, offering a comprehensive overview of the key spectroscopic changes that occur upon complexation. The data presented is supported by experimental protocols and visualized workflows to facilitate understanding and replication.
Spectroscopic Data Comparison
The formation of a metal complex significantly alters the electronic environment of the ligand, which is reflected in its spectroscopic signatures. The tables below summarize the key quantitative data from various spectroscopic techniques for Hada and its Cu(II) complex.
Infrared (IR) Spectroscopy
The most notable changes in the IR spectrum upon complexation are the disappearance of the broad O-H stretching band of the enol form of the ligand and the shift of the C=O and C=C stretching vibrations.
| Functional Group | Hada (cm⁻¹) | **[Cu(ada)₂] (cm⁻¹) ** | Key Observations |
| ν(O-H) enolic | ~3400 (broad) | Absent | Disappearance indicates deprotonation of the enolic hydroxyl group and coordination to the metal center. |
| ν(C=O) | ~1601 | 1575-1595 | Redshift of the carbonyl stretching frequency upon coordination to the copper ion. |
| ν(C=C) | ~1540 | 1500-1525 | Redshift of the carbon-carbon double bond stretch, indicating delocalization of electron density within the chelate ring. |
| ν(Cu-O) | Not Applicable | 450-470 | Appearance of a new band corresponding to the copper-oxygen bond vibration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the paramagnetic nature of the Cu(II) ion, obtaining a well-resolved ¹H NMR spectrum for [Cu(ada)₂] is generally not feasible due to significant peak broadening. Therefore, the comparison is primarily focused on the ligand's spectrum.
| Proton | Hada (δ, ppm) | [Cu(ada)₂] | Key Observations |
| Enolic OH | ~16.0 (broad s) | Not Observable | The acidic proton is lost upon complexation. |
| CH (methine) | ~5.9 (s) | Not Observable | |
| CH₃ (methyl) | ~2.1 (s) | Not Observable | |
| Adamantyl CH₂ | ~1.7 (m) | Not Observable | |
| Adamantyl CH | ~2.0 (m) | Not Observable |
Note: The chemical shifts for Hada can vary slightly depending on the solvent used.
UV-Visible (UV-Vis) Spectroscopy
The electronic spectrum provides insights into the π-π* and n-π* transitions within the ligand and the d-d transitions of the metal center in the complex.
| Transition | Hada (λₘₐₓ, nm) | [Cu(ada)₂] (λₘₐₓ, nm) | Assignment |
| π-π | ~290-310 | ~290-320 | Intraligand transition within the β-diketonate moiety. |
| n-π | ~350 | ~350 | Intraligand transition. |
| d-d | Not Applicable | ~650-700 | Corresponds to the d-d electronic transitions of the Cu(II) center in a distorted octahedral or square planar geometry. |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of Hada and its copper complex, based on common laboratory practices for β-diketones and their metal complexes.
Synthesis of this compound (Hada)
The synthesis of Hada is typically achieved through a Claisen condensation reaction.
-
Reaction Setup: Sodium hydride (1.1 eq) is suspended in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: A solution of 1-adamantyl methyl ketone (1.0 eq) in dry THF is added dropwise to the stirred suspension. The mixture is then stirred at room temperature for 1-2 hours.
-
Acylation: Ethyl acetate (1.1 eq) is added dropwise, and the reaction mixture is heated to reflux for 8-12 hours.
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure ligand.
Synthesis of bis(3-(1-adamantyl)-2,4-pentanedionato)copper(II) ([Cu(ada)₂])
The copper complex is synthesized by reacting the ligand with a suitable copper(II) salt.
-
Ligand Dissolution: this compound (2.0 eq) is dissolved in a suitable solvent, such as ethanol or methanol.
-
Deprotonation: A base (e.g., sodium hydroxide or sodium ethoxide, 2.0 eq) is added to the solution to deprotonate the ligand, forming the corresponding enolate.
-
Addition of Metal Salt: An aqueous or alcoholic solution of copper(II) chloride or copper(II) acetate (1.0 eq) is added dropwise to the stirred ligand solution.
-
Precipitation: The copper complex typically precipitates out of the solution upon formation. The reaction mixture is stirred for a few hours to ensure complete reaction.
-
Isolation and Purification: The solid product is collected by filtration, washed with water and a small amount of cold ethanol to remove any unreacted starting materials, and then dried in a desiccator or under vacuum.
Workflow and Structural Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and characterization of [Cu(ada)₂] and the logical relationship of the spectroscopic techniques used.
Caption: Synthesis and characterization workflow for [Cu(ada)₂].
Caption: Key spectroscopic changes upon complexation of Hada with Cu(II).
Validating the Antiviral Activity of Adamantane-Based Compounds Against Influenza: A Comparative Guide
The enduring threat of influenza virus outbreaks necessitates the continued development of effective antiviral therapeutics. Adamantane-based compounds have historically been a cornerstone of anti-influenza drug discovery, primarily targeting the M2 proton channel of the influenza A virus. This guide provides a comparative analysis of the antiviral activity of various adamantane derivatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Antiviral Activity
The antiviral efficacy of adamantane compounds is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of a compound that inhibits 50% of viral replication, and the half-maximal cytotoxic concentration (CC50), which indicates the concentration that causes death to 50% of host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window.
Below is a summary of the in vitro antiviral activities of selected adamantane derivatives against various influenza A strains.
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Amantadine | A/WSN/33 (H1N1) | MDCK | 0.45 ± 0.04 | >100 | >222 | |
| Rimantadine | A/WSN/33 (H1N1) | MDCK | 0.21 ± 0.02 | >100 | >476 | |
| AK-1 | A/Puerto Rico/8/34 (H1N1) | MDCK | 1.8 | >100 | >55.6 | |
| AK-7 | A/Puerto Rico/8/34 (H1N1) | MDCK | 0.9 | >100 | >111.1 | |
| Compound 1a | A/WSN/33 (H1N1) | MDCK | 7.81 | >100 | >12.8 | |
| Compound 1b | A/WSN/33 (H1N1) | MDCK | 4.32 | >100 | >23.1 | |
| H-78 | A/Puerto Rico/8/34 (H1N1) | MDCK | 0.25 | >100 | >400 | |
| H-83 | A/Puerto Rico/8/34 (H1N1) | MDCK | 0.18 | >100 | >555 |
Experimental Protocols
The validation of antiviral activity relies on robust and reproducible experimental protocols. The following are standard methodologies used in the studies cited.
Cell and Virus Culture
Madin-Darby canine kidney (MDCK) cells are most commonly used for influenza virus propagation and antiviral assays. The cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator. Influenza A virus strains are propagated in the allantoic cavity of 10-day-old embryonated chicken eggs.
Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the inhibition of viral replication by a compound.
Caption: Workflow of a typical plaque reduction assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity of a test compound.
-
Cell Seeding: MDCK cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
CC50 Calculation: The CC50 value is calculated from the dose-response curve.
Mechanism of Action: M2 Proton Channel Inhibition
The primary mechanism of action for amantadine and many of its derivatives is the inhibition of the M2 proton channel of the influenza A virus. This channel is crucial for the uncoating of the virus within the host cell endosome. By blocking this channel, the compounds prevent the acidification of the virion interior, which in turn inhibits the dissociation of the viral ribonucleoprotein (vRNP) complex and its release into the cytoplasm.
Caption: Inhibition of the M2 proton channel by adamantane compounds.
Conclusion
Adamantane-based compounds remain a significant area of research in the development of anti-influenza drugs. While resistance to older drugs like amantadine is widespread, newer derivatives show promise in overcoming this challenge. The methodologies and data presented here provide a framework for the continued evaluation and comparison of these and other novel antiviral agents. It is imperative that research continues to focus on compounds with high selectivity indices and novel mechanisms of action to combat the ever-evolving influenza virus.
Comparative Docking Analysis of Adamantane Derivatives Against Viral and Cancer Protein Targets
This guide provides a comparative overview of molecular docking studies for adamantane derivatives targeting two distinct proteins crucial in disease: the SARS-CoV-2 main protease (Mpro) and histone deacetylase 8 (HDAC8). The data presented highlights the potential of the adamantane scaffold in designing potent inhibitors for both antiviral and anticancer applications.
Quantitative Performance Comparison
Molecular docking simulations predict the binding affinity between a ligand (adamantane derivative) and a target protein. This affinity is often expressed as a binding energy score in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. The table below summarizes the docking scores for representative adamantane derivatives against their respective targets, compiled from recent computational studies.
| Derivative Class | Target Protein | Specific Derivative Example | Predicted Binding Energy (kcal/mol) | Experimental Validation |
| Adamantane-Thiadiazole | SARS-CoV-2 Mpro | N-(4-acetylphenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine | -8.5 | N/A in cited study |
| Adamantane-Amide | SARS-CoV-2 Mpro | (R)-N-(4-(cyanomethyl)phenyl)-1-(adamantan-1-yl)pyrrolidine-2-carboxamide | -7.9 | N/A in cited study |
| Adamantane-Hydroxamic Acid | HDAC8 | N-hydroxy-4-((1r,3r,5r,7r)-tricyclo[3.3.1.13,7]decan-1-ylmethoxy)benzamide | -7.2 | IC50 = 5.2 µM |
| Adamantane-Benzamide | HDAC8 | 4-((adamantan-1-yl)methoxy)-N-(2-aminophenyl)benzamide | -6.8 | N/A in cited study |
Workflow for Comparative Molecular Docking
The following diagram illustrates a standard workflow for performing comparative in-silico docking studies, from initial setup to final analysis.
Figure 1. A generalized workflow for in-silico molecular docking studies.
Experimental Protocols
The methodologies summarized below are representative of the protocols used in the referenced docking studies.
Protein and Ligand Preparation:
-
Protein Structure: The crystal structures of target proteins were obtained from the Protein Data Bank (PDB). For instance, the structure of SARS-CoV-2 Mpro in complex with an inhibitor (PDB ID: 6LU7) is commonly used.
-
Preparation: Before docking, all water molecules and non-essential ions were removed from the protein structure. Polar hydrogen atoms and Kollman charges were added using software like AutoDock Tools.
-
Ligand Structure: The 2D structures of the adamantane derivatives were sketched using chemical drawing software and then converted to 3D structures. Energy minimization was performed using a suitable force field (e.g., MMFF94).
Molecular Docking Simulation:
-
Software: AutoDock Vina, integrated within AutoDock Tools, is frequently employed for molecular docking simulations.
-
Grid Box: A grid box was defined to encompass the active site of the target protein. For SARS-CoV-2 Mpro, the grid box is typically centered on the catalytic dyad (Cys145 and His41).
-
Docking Execution: The docking simulation was run with a high exhaustiveness parameter (e.g., 16 or 32) to ensure a thorough search of the conformational space. The simulation returns multiple binding poses for each ligand, ranked by their binding energy.
-
Analysis: The pose with the lowest binding energy was selected as the most probable binding mode. These poses were then visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, using software like PyMOL or Discovery Studio.
Target Signaling Pathway: HDAC8 Inhibition
Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression by modifying chromatin structure. HDAC8 is often overexpressed in cancer cells, leading to the silencing of tumor suppressor genes. Adamantane derivatives can be designed to inhibit HDAC8, thereby promoting the re-expression of these essential genes.
Figure 2. Mechanism of action for an adamantane-based HDAC8 inhibitor.
Safety Operating Guide
Personal protective equipment for handling 3-(1-Adamantyl)-2,4-pentanedione
Disclaimer: This document provides essential safety and logistical information for handling 3-(1-Adamantyl)-2,4-pentanedione based on the safety data for the closely related compound, 2,4-pentanedione (Acetylacetone). While the adamantyl group is generally of low reactivity, specific handling and safety protocols should be guided by a Safety Data Sheet (SDS) for this compound (CAS 102402-84-6) when available. The information herein is intended for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side-shields | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat | Not generally required if containers are sealed and intact |
| Weighing and Aliquoting (in a ventilated enclosure) | Chemical safety goggles or face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat | Required if dust or aerosols are generated. Use a NIOSH-approved respirator with an appropriate particulate filter. |
| Solution Preparation and Handling | Chemical safety goggles or face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical-resistant laboratory coat or apron | Required if vapors may be generated. Use a NIOSH-approved respirator with an organic vapor cartridge. |
| Waste Disposal | Chemical safety goggles or face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical-resistant laboratory coat or apron | Not generally required for sealed waste containers. |
II. Safe Handling and Operational Plans
Adherence to standard operating procedures is essential for the safe handling of this compound at every stage.
A. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, CAS number (102402-84-6), and appropriate hazard warnings.
-
Wear safety glasses and chemical-resistant gloves during inspection.
-
If the container is compromised, immediately move it to a chemical fume hood and follow emergency spill procedures.
B. Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][2]
-
Keep containers tightly closed when not in use.[3]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.
-
Ensure the storage area is clearly marked with the identity of the stored chemical.
C. Use and Experimental Protocols:
-
All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before use, ensure that an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) is readily accessible.
-
Use non-sparking tools and equipment to prevent ignition sources.
-
Ground all equipment to prevent the buildup of static electricity.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
D. Disposal Plan:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.
-
Do not dispose of this chemical down the drain or in the general trash.
-
Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
III. Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
A. In Case of Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
B. In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing and shoes while flushing.
-
Seek medical attention if irritation develops or persists.
C. In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
D. In Case of Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.
E. In Case of a Spill:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Eliminate all ignition sources.
-
Ventilate the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
IV. Visualized Workflows and Relationships
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the standard operating procedure for handling this compound.
Emergency Response Logical Relationships
Caption: A diagram illustrating the logical relationships for emergency response actions to an exposure event.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
